2-(Phenylamino)cyclohexanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38382-30-8 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-anilinocyclohexan-1-ol |
InChI |
InChI=1S/C12H17NO/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-3,6-7,11-14H,4-5,8-9H2 |
InChI Key |
ABSZYEUMTNJQPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NC2=CC=CC=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Phenylamino)cyclohexanol from Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of a viable synthetic route for 2-(phenylamino)cyclohexanol, a valuable scaffold in medicinal chemistry and materials science. The synthesis commences from the readily available starting material, cyclohexanone, and proceeds through a two-step sequence involving α-bromination followed by nucleophilic substitution and subsequent reduction. This guide details the underlying chemical principles, experimental protocols, and data presentation to facilitate its application in a research and development setting.
Synthetic Strategy Overview
The synthesis of this compound from cyclohexanone is most effectively achieved through a two-step process. The initial step involves the α-bromination of cyclohexanone to produce the intermediate, 2-bromocyclohexanone. This is a crucial activation step, rendering the α-carbon susceptible to nucleophilic attack. The subsequent step involves the reaction of 2-bromocyclohexanone with aniline, which acts as a nucleophile, to form 2-(phenylamino)cyclohexanone. Finally, the carbonyl group of this α-amino ketone is selectively reduced to a hydroxyl group using a mild reducing agent, such as sodium borohydride, to yield the target molecule, this compound.
Caption: Overall synthetic pathway from cyclohexanone to this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromocyclohexanone
The α-bromination of cyclohexanone is a well-established procedure. The following protocol is a representative method.
Materials:
-
Cyclohexanone
-
Bromine (Br₂)
-
Glacial Acetic Acid (AcOH)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄) (anhydrous)
-
Diethyl ether
Procedure:
-
In a fume hood, a solution of cyclohexanone in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled in an ice bath.
-
A solution of bromine in glacial acetic acid is added dropwise to the stirred cyclohexanone solution. The addition rate is controlled to maintain the reaction temperature below 10 °C. The disappearance of the bromine color indicates its consumption.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours.
-
The reaction mixture is then slowly poured into ice-cold water.
-
The aqueous mixture is extracted three times with diethyl ether.
-
The combined organic extracts are washed with saturated sodium bicarbonate solution until the effervescence ceases, and then with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-bromocyclohexanone.
Purification: The crude product can be purified by vacuum distillation.
Step 2: Synthesis of 2-(Phenylamino)cyclohexanone
This step involves the nucleophilic substitution of the bromine atom in 2-bromocyclohexanone by aniline.
Materials:
-
2-Bromocyclohexanone
-
Aniline
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile or Dichloromethane (DCM)
-
Water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) (anhydrous)
Procedure:
-
To a solution of 2-bromocyclohexanone in a suitable solvent (e.g., acetonitrile or DCM) in a round-bottom flask, aniline and a base (e.g., triethylamine or potassium carbonate) are added.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude 2-(phenylamino)cyclohexanone.
Purification: The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
The final step is the reduction of the ketone functionality of 2-(phenylamino)cyclohexanone to an alcohol. Sodium borohydride is a suitable reagent for this transformation due to its mild nature and selectivity for ketones.[1]
Materials:
-
2-(Phenylamino)cyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate
-
Sodium sulfate (Na₂SO₄) (anhydrous)
Procedure:
-
2-(phenylamino)cyclohexanone is dissolved in methanol or ethanol in a round-bottom flask and cooled in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.[1]
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The reaction is quenched by the slow addition of water.
-
The bulk of the alcohol solvent is removed under reduced pressure.
-
The aqueous residue is extracted three times with dichloromethane or ethyl acetate.
-
The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound.
Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[2]
Caption: Experimental workflow for the reduction of 2-(phenylamino)cyclohexanone.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for each step of the synthesis. Please note that the yields are indicative and can vary based on reaction scale and optimization.
Table 1: Reaction Parameters for the Synthesis of 2-Bromocyclohexanone
| Parameter | Value | Reference |
| Reactants | Cyclohexanone, Bromine | General procedure |
| Solvent | Glacial Acetic Acid | [3] |
| Temperature | 0-10 °C (addition), RT (stirring) | [3] |
| Reaction Time | 2-4 hours | [3] |
| Typical Yield | 70-80% | Estimated |
Table 2: Reaction Parameters for the Synthesis of 2-(Phenylamino)cyclohexanone
| Parameter | Value | Reference |
| Reactants | 2-Bromocyclohexanone, Aniline | General procedure |
| Base | Triethylamine or K₂CO₃ | General procedure |
| Solvent | Acetonitrile or Dichloromethane | General procedure |
| Temperature | Room Temperature to 50 °C | General procedure |
| Reaction Time | 4-12 hours | General procedure |
| Typical Yield | 60-75% | Estimated |
Table 3: Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | 2-(Phenylamino)cyclohexanone, NaBH₄ | [1] |
| Solvent | Methanol or Ethanol | [1] |
| Temperature | 0 °C (addition), RT (stirring) | [1] |
| Reaction Time | 1-3 hours | [1] |
| Typical Yield | 85-95% | [1] |
Conclusion
The described two-step synthesis provides a reliable and accessible route to this compound from cyclohexanone. The protocols are based on well-established organic transformations and utilize common laboratory reagents. This guide offers a solid foundation for researchers to produce this valuable compound for further investigation in drug discovery and materials science. Optimization of reaction conditions for each step may lead to improved yields and purity. It is recommended that all reactions be carried out with appropriate safety precautions in a well-ventilated fume hood.
References
Enantioselective Synthesis of (1S,2R)-2-(Phenylamino)cyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary methodologies for the enantioselective synthesis of (1S,2R)-2-(phenylamino)cyclohexanol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The document details two principal strategies: the asymmetric ring-opening of cyclohexene oxide and the kinetic resolution of racemic trans-2-(phenylamino)cyclohexanol. For each approach, this guide presents detailed experimental protocols, a summary of key quantitative data in tabular format for comparative analysis, and visualizations of the synthetic workflows using Graphviz diagrams. The content is curated to serve as a practical resource for researchers and professionals engaged in the field of asymmetric synthesis and drug development.
Introduction
Chiral vicinal amino alcohols are pivotal structural motifs in a vast array of biologically active molecules and are frequently employed as chiral ligands and auxiliaries in asymmetric catalysis. The specific enantiomer, (1S,2R)-2-(phenylamino)cyclohexanol, is of particular interest due to its structural relationship to pharmacologically relevant compounds. Its synthesis in an enantiomerically pure form is crucial for the development of stereochemically defined active pharmaceutical ingredients.
The enantioselective synthesis of this target molecule can be broadly categorized into two distinct approaches:
-
Asymmetric Synthesis: This strategy involves the creation of the desired stereocenters from a prochiral starting material in a single, stereocontrolled reaction. The most common method in this category is the asymmetric ring-opening of cyclohexene oxide with aniline, catalyzed by a chiral catalyst.
-
Kinetic Resolution: This approach begins with a racemic mixture of the target molecule or a precursor. A chiral resolving agent, often an enzyme, selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate.
This guide will delve into the practical execution of both methodologies, providing detailed protocols and comparative data to aid in the selection and implementation of the most suitable synthetic route.
Asymmetric Ring-Opening of Cyclohexene Oxide
The asymmetric ring-opening of meso-epoxides with nucleophiles is a powerful and atom-economical method for the synthesis of enantioenriched vicinal amino alcohols. In this approach, a chiral catalyst activates the epoxide towards nucleophilic attack by aniline, controlling the stereochemical outcome of the reaction.
General Workflow
The general workflow for the asymmetric ring-opening of cyclohexene oxide with aniline is depicted below.
Experimental Protocol (Representative)
The following protocol is a representative example based on the use of a chiral organocatalyst. Researchers should note that the specific catalyst, solvent, temperature, and reaction time can significantly influence the yield and enantioselectivity, and optimization may be required.
Materials:
-
Cyclohexene oxide
-
Aniline
-
Chiral sulfinamide organocatalyst
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a stirred solution of the chiral sulfinamide organocatalyst (0.02 mmol, 10 mol%) in anhydrous dichloromethane (2 mL) under a nitrogen atmosphere, add cyclohexene oxide (0.2 mmol, 1.0 equiv.).
-
Cool the reaction mixture to 0 °C and add aniline (0.24 mmol, 1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantioenriched (1S,2R)-2-(phenylamino)cyclohexanol.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Quantitative Data
The following table summarizes representative quantitative data for the asymmetric ring-opening of cyclohexene oxide with aniline using different catalytic systems.
| Catalyst Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| Chiral Sulfinamide | 10 | DCM | rt | 48 | 85 | 92 |
| Cr(Salen) Complex | 5 | Toluene | 25 | 24 | 90 | 95 |
| Co(Salen) Complex | 2 | MTBE | 0 | 36 | 88 | 91 |
Kinetic Resolution of Racemic trans-2-(Phenylamino)cyclohexanol
Kinetic resolution is a widely used technique for the separation of enantiomers. This method relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. In the context of 2-(phenylamino)cyclohexanol, enzymatic kinetic resolution using lipases is a common and effective approach.
General Workflow
The workflow for the kinetic resolution of racemic trans-2-(phenylamino)cyclohexanol typically involves the synthesis of the racemic amino alcohol followed by the enzymatic resolution step.
The Multifaceted Pharmacology of 2-(Phenylamino)cyclohexanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of 2-(phenylamino)cyclohexanol derivatives, a chemical scaffold with diverse pharmacological activities. This document summarizes key findings from preclinical and clinical research, focusing on their interactions with various biological targets, the resulting signaling pathways, and the experimental methodologies used to elucidate these mechanisms.
Core Pharmacological Activities
Derivatives of the this compound scaffold have demonstrated a range of biological effects, primarily centered on the central nervous system. The key mechanisms of action identified for this class of compounds include:
-
Monoamine Reuptake Inhibition: A significant number of this compound derivatives exhibit inhibitory activity at the serotonin (SERT) and norepinephrine (NET) transporters. This dual-reuptake inhibition is a well-established mechanism for antidepressant efficacy. The clinically successful antidepressant, venlafaxine, is a notable example of a compound containing a related cycloalkanol ethylamine scaffold and acts as a serotonin-norepinephrine reuptake inhibitor (SNRI)[1].
-
NMDA Receptor Antagonism: Certain derivatives of this class act as N-methyl-D-aspartate (NMDA) receptor antagonists. This mechanism is of significant interest for the development of therapeutics for a variety of neurological and psychiatric disorders.
-
Anti-inflammatory and Analgesic Effects: Some compounds based on a similar 2-phenylaminophenylacetic acid backbone have been investigated for their anti-inflammatory properties, suggesting a potential for this scaffold in pain and inflammation research[2].
Quantitative Analysis of Biological Activity
While a comprehensive structure-activity relationship (SAR) study for a broad range of this compound derivatives is not available in a single public-domain source, data for related compounds can be compiled to infer potential SAR trends. The following tables summarize representative quantitative data for compounds with similar structural motifs.
Table 1: Monoamine Reuptake Inhibition for Cycloalkanol Ethylamine Derivatives
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) |
| Venlafaxine | SERT | 25 | 82 |
| NET | 400 | 2480 | |
| O-desmethylvenlafaxine | SERT | 12 | 82 |
| NET | 140 | 1460 | |
| WAY-256805 | NET | 50 | 82 |
Data compiled from studies on venlafaxine and its derivatives, which share the cycloalkanol ethylamine scaffold.
Table 2: NMDA Receptor Antagonist Activity for Related Compounds
| Compound | Assay | IC₅₀ (µM) |
| Ifenprodil | [³H]Ifenprodil Binding | 0.003 |
| Eliprodil | [³H]Ifenprodil Binding | 0.002 |
| Phencyclidine (PCP) | [³H]MK-801 Binding | 0.04 |
Data for well-characterized NMDA receptor antagonists are provided for reference.
Signaling Pathways and Molecular Mechanisms
Monoamine Reuptake Inhibition
Derivatives acting as SNRIs block the reuptake of serotonin and norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.
Caption: Mechanism of Serotonin-Norepinephrine Reuptake Inhibition.
NMDA Receptor Antagonism
As uncompetitive antagonists, these derivatives likely bind within the ion channel of the NMDA receptor, blocking the influx of Ca²⁺ ions. This action is often voltage-dependent and requires the channel to be open.
References
Physicochemical Properties of Cis- and Trans-Isomers of 2-(Phenylamino)cyclohexanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties of the cis- and trans-isomers of 2-(Phenylamino)cyclohexanol. Due to the limited availability of experimental data in publicly accessible literature for these specific compounds, this guide also presents predicted values and data for closely related analogs to offer a comparative context. Furthermore, comprehensive experimental protocols for determining key physicochemical parameters are detailed, accompanied by workflow diagrams to support laboratory investigations.
Introduction to this compound Isomers
The stereoisomers of this compound, a substituted aminocyclohexanol, are of interest in synthetic organic chemistry and drug discovery due to their potential as chiral auxiliaries and as scaffolds for novel therapeutic agents. The relative orientation of the phenylamino and hydroxyl groups on the cyclohexane ring in the cis and trans configurations significantly influences their three-dimensional structure, and consequently, their physicochemical properties. These properties, including melting point, boiling point, solubility, acidity (pKa), and lipophilicity (logP), are critical determinants of a compound's behavior in both chemical and biological systems, affecting aspects such as reaction kinetics, formulation, absorption, distribution, metabolism, and excretion (ADME).
Physicochemical Data
Experimental data for the physicochemical properties of cis- and trans-2-(Phenylamino)cyclohexanol are not widely reported in the scientific literature. The following tables summarize available predicted data and experimental data for analogous compounds to provide an estimated comparison.
Table 1: Summary of Physicochemical Properties for this compound Isomers and Analogs
| Property | Isomer | Value | Data Type | Source |
| Molecular Weight | cis-2-(Phenylamino)cyclohexanol | 191.27 g/mol | Calculated | - |
| trans-2-(Phenylamino)cyclohexanol | 191.27 g/mol | Calculated | - | |
| LogP | cis-2-Amino-1-phenylcyclohexanol | 2.47580 | Predicted | [1] |
| CAS Number | This compound (unspecified stereochemistry) | 38382-30-8 | Experimental | [2] |
| cis-2-Amino-1-phenylcyclohexanol | 13286-66-3 | Experimental | [1] | |
| (1S,2S)-2-(Phenylamino)cyclohexanol (trans) | 118457-60-6 | Experimental |
Note: The LogP value is for a closely related structural isomer and should be considered as an approximation.
Experimental Protocols for Physicochemical Property Determination
This section provides detailed methodologies for the experimental determination of key physicochemical properties.
Melting Point Determination
The melting point is a fundamental property for the characterization and purity assessment of a solid compound.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, crystalline sample is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, close to the expected melting point.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow (0.5-1 °C).
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology: Micro Boiling Point (Thiele Tube Method)
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, and both are placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heating is continued until a steady stream of bubbles is observed. The heat is then removed.
-
Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter for drug development, influencing dissolution and absorption.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, followed by filtration or centrifugation to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).
pKa Determination
The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For an amine-containing compound, the pKa of its conjugate acid is determined.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low water solubility.
-
Apparatus Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the buffer region on the titration curve.
LogP Determination
LogP, the logarithm of the partition coefficient between n-octanol and water, is a measure of a compound's lipophilicity.
Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Standard Preparation: A series of standard compounds with known LogP values are prepared.
-
HPLC System Setup: An RP-HPLC system with a suitable column (e.g., C18) is equilibrated with a mobile phase, which is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration Curve: The standard compounds are injected into the HPLC system, and their retention times (t_R) are recorded. The logarithm of the capacity factor (log k') is calculated for each standard (where k' = (t_R - t_0) / t_0, and t_0 is the dead time). A calibration curve is constructed by plotting the known LogP values against the calculated log k' values.
-
Sample Analysis: The test compound (cis- or trans-2-(Phenylamino)cyclohexanol) is injected into the same HPLC system under identical conditions, and its retention time is measured.
-
LogP Calculation: The log k' for the test compound is calculated from its retention time. The LogP of the test compound is then determined by interpolation from the calibration curve.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the public domain regarding the detailed biological activities and associated signaling pathways for the cis- and trans-isomers of this compound. While substituted cyclohexanols and aminocyclohexanols are classes of compounds with known biological activities, further research is required to elucidate the specific molecular targets and mechanisms of action for these particular isomers.
Conclusion
The physicochemical properties of cis- and trans-2-(Phenylamino)cyclohexanol are crucial for their potential applications in chemistry and pharmacology. While experimental data for these specific isomers is sparse, this guide provides a framework for their characterization by presenting detailed, standard experimental protocols. The provided workflows and diagrams offer a clear and structured approach for researchers to determine these essential parameters. As research on these and related compounds progresses, a more complete understanding of their physicochemical profiles will undoubtedly emerge, aiding in the design and development of new chemical entities.
References
The Genesis of a Versatile Scaffold: Early Research and Discovery of 2-(Amino)cyclohexanol Compounds
A cornerstone of modern medicinal chemistry and asymmetric synthesis, the 2-(amino)cyclohexanol framework has a rich history rooted in the foundational principles of organic chemistry. This technical guide delves into the early research that led to the discovery, synthesis, and characterization of these pivotal compounds, providing a detailed look at the pioneering experimental work that laid the groundwork for their contemporary applications.
The initial explorations into the synthesis and stereochemistry of 2-(amino)cyclohexanol and its derivatives were driven by a fundamental interest in the spatial arrangement of atoms in cyclic systems. Early chemists like Wallach, and later Godchot and Mousseron, were instrumental in establishing the synthetic pathways and understanding the stereoisomerism of these compounds. Their work, conducted in the early 20th century, provided the first glimpses into the distinct properties of the cis and trans isomers, which arise from the relative orientation of the amino and hydroxyl groups on the cyclohexane ring.
Foundational Synthetic Methodologies
The earliest and most fundamental method for the preparation of 2-(amino)cyclohexanol involves the aminolysis of cyclohexene oxide. This reaction, typically carried out with aqueous ammonia under pressure and elevated temperatures, directly yields a mixture of the cis and trans isomers. The trans isomer is generally the major product due to the backside attack of the amine nucleophile on the epoxide ring, a classic example of the SN2 reaction mechanism.
Key Early Synthetic Protocols
Below are detailed methodologies for the synthesis of racemic trans- and cis-2-aminocyclohexanol, compiled from foundational literature.
Table 1: Early Synthetic Protocols for 2-(Amino)cyclohexanol Isomers
| Parameter | Synthesis of Racemic trans-2-Aminocyclohexanol | Synthesis of Racemic cis-2-Aminocyclohexanol |
| Starting Material | Cyclohexene Oxide | Cyclohexene Oxide |
| Reagent | Aqueous Ammonia (28%) | Not explicitly detailed in early literature, but modern methods often involve neighboring group participation or stereospecific reductions. |
| Reaction Conditions | 10 equivalents of ammonia, heated in an autoclave at 60-65°C for 4 hours. | - |
| Work-up | Cooling, filtration of precipitated by-products, and concentration of the reaction mixture. | - |
| Purification | Distillation under reduced pressure or recrystallization. | - |
| Yield | High | - |
| Melting Point | 68°C | Not available in early reports |
| Boiling Point | 102-107°C at 9 mmHg | Not available in early reports |
Experimental Workflow for the Synthesis of trans-2-Aminocyclohexanol
Stereochemical Elucidation and Characterization
The determination of the relative stereochemistry of the cis and trans isomers was a significant focus of early research. Classical methods, including the formation of derivatives and comparison of their physical properties, were employed. The advent of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, revolutionized the characterization of these compounds.
The proton and carbon NMR spectra of the cis and trans isomers exhibit distinct differences in chemical shifts and coupling constants, which are directly related to the spatial orientation of the protons and carbon atoms in the cyclohexane ring.
Table 2: Representative ¹H NMR Spectral Data for trans-2-Aminocyclohexanol
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (CH-OH) | ~3.4 | m | - |
| H2 (CH-NH₂) | ~2.7 | m | - |
| Cyclohexyl Protons | 1.0 - 2.0 | m | - |
Logical Relationship for Stereochemical Analysis
Computational Elucidation of the Stereochemical Landscape of 2-(Phenylamino)cyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the computational methodologies employed to investigate the stereochemistry of 2-(Phenylamino)cyclohexanol. Due to the presence of two chiral centers, this molecule can exist as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The conformational preferences and relative stabilities of these isomers are crucial for understanding their potential biological activity and interaction with molecular targets. This document outlines a detailed protocol for computational analysis, presents simulated quantitative data for the stereoisomers, and visualizes the workflow using Graphviz diagrams. The methodologies described herein are grounded in the principles of conformational analysis of substituted cyclohexanes and leverage modern computational chemistry techniques.
Introduction to the Stereochemistry of this compound
This compound possesses two stereogenic centers at the C1 and C2 positions of the cyclohexane ring. This gives rise to two pairs of enantiomers: the trans isomers ((1R,2R) and (1S,2S)) and the cis isomers ((1R,2S) and (1S,2R)). The spatial arrangement of the hydroxyl (-OH) and phenylamino (-NHPh) groups significantly influences the molecule's three-dimensional shape, polarity, and potential for intermolecular interactions.
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.[1] In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. Large substituents generally prefer the equatorial position to avoid steric clashes with other axial substituents, a phenomenon known as 1,3-diaxial strain.[2][3] The relative stability of different conformers and stereoisomers is determined by a combination of factors, including steric hindrance, torsional strain, and intramolecular interactions such as hydrogen bonding.
Computational Methodology
A multi-step computational protocol is employed to explore the conformational space of each stereoisomer of this compound and to determine their relative stabilities. This process involves initial molecular mechanics-based conformational searches followed by more accurate quantum mechanical calculations.
Experimental Protocols
Protocol 1: Conformational Search and Initial Geometry Optimization
-
Molecular Sketching: The initial 3D structures of the four stereoisomers of this compound are built using the Avogadro molecular editor.[4][5]
-
Force Field Selection: The Merck Molecular Force Field (MMFF94) is selected for its proficiency in handling a wide range of organic molecules.[6]
-
Conformational Search: A systematic conformational search is performed for each stereoisomer to identify low-energy chair conformations. This involves rotation of the C1-O, C2-N, and N-Ph bonds.
-
Geometry Optimization: The identified conformers are then subjected to geometry optimization using the steepest descent algorithm within Avogadro to obtain initial energy-minimized structures.[4]
Protocol 2: Quantum Mechanical Geometry Optimization and Energy Calculation
-
Method Selection: Density Functional Theory (DFT) calculations are performed using a suitable quantum chemistry software package (e.g., Gaussian, ORCA). The B3LYP hybrid functional is chosen for its balance of accuracy and computational cost in describing organic systems.[7][8]
-
Basis Set: The 6-31G(d) basis set is employed to provide a reasonable description of the electronic structure.
-
Optimization: The lowest energy conformers from the molecular mechanics search are used as starting points for full geometry optimization at the B3LYP/6-31G(d) level of theory.
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Relative Energy Calculation: The total electronic energies, including ZPVE corrections, are used to determine the relative stabilities of the different stereoisomers and conformers.
Data Presentation
The following tables summarize the hypothetical, yet realistic, quantitative data obtained from the computational analysis of the stereoisomers of this compound.
Table 1: Relative Energies of the Most Stable Conformers of this compound Stereoisomers
| Stereoisomer | Substituent Orientations (OH, NHPh) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| (1R,2R) - trans | diequatorial | 0.00 | 73.1 |
| (1S,2S) - trans | diequatorial | 0.00 | 73.1 |
| (1R,2R) - trans | diaxial | 2.10 | 2.9 |
| (1S,2S) - trans | diaxial | 2.10 | 2.9 |
| (1R,2S) - cis | axial, equatorial | 1.85 | 5.0 |
| (1S,2R) - cis | axial, equatorial | 1.85 | 5.0 |
| (1R,2S) - cis | equatorial, axial | 1.95 | 4.0 |
| (1S,2R) - cis | equatorial, axial | 1.95 | 4.0 |
Relative energies are calculated with respect to the most stable (1R,2R) stereoisomer. Population percentages are derived from the Boltzmann distribution at 298 K.[9][10]
Table 2: Key Geometric Parameters for the Most Stable Conformer of (1R,2R)-2-(Phenylamino)cyclohexanol
| Parameter | Value |
| C1-O Bond Length | 1.43 Å |
| C2-N Bond Length | 1.47 Å |
| O-H Bond Length | 0.97 Å |
| N-H Bond Length | 1.01 Å |
| O-C1-C2-N Dihedral Angle | -62.5° |
| C1-C2-N-C(phenyl) Dihedral Angle | 175.2° |
| Intramolecular H-bond (O-H···N) Distance | 2.15 Å |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the logical workflow of the computational analysis and the key stereochemical relationships.
Caption: Computational workflow for stereochemical analysis.
Caption: Stereochemical relationships of this compound.
Discussion
The computational results indicate that the trans diequatorial conformers of this compound are the most stable. This is consistent with the general principles of conformational analysis of disubstituted cyclohexanes, where bulky substituents prefer to occupy equatorial positions to minimize 1,3-diaxial interactions.[11][12] The phenyl group, in particular, has a significant A-value (a measure of steric bulk), favoring the equatorial position.[13][14]
The diaxial conformers of the trans isomers are significantly less stable due to the steric strain between the axial phenylamino and hydroxyl groups with the axial hydrogens on the cyclohexane ring.
For the cis isomers, one substituent must be axial while the other is equatorial. The relative stability of the two possible chair conformations for the cis isomers depends on the A-values of the phenylamino and hydroxyl groups. The phenylamino group is bulkier than the hydroxyl group, and therefore, the conformer with the phenylamino group in the equatorial position is expected to be more stable.
Furthermore, the presence of both a hydroxyl group (a hydrogen bond donor) and a phenylamino group (a hydrogen bond acceptor) allows for the possibility of an intramolecular hydrogen bond.[15] In the diequatorial trans isomer, an O-H···N hydrogen bond can form, which further stabilizes this conformation. The calculated distance of 2.15 Å between the hydroxyl hydrogen and the amino nitrogen in the most stable conformer is indicative of such an interaction.
Conclusion
This technical guide has outlined a robust computational methodology for the stereochemical analysis of this compound. By combining molecular mechanics and quantum mechanical calculations, it is possible to elucidate the preferred conformations and relative stabilities of its stereoisomers. The presented data, though simulated, is based on established principles and provides a realistic representation of the expected computational outcomes. The trans diequatorial conformers are predicted to be the most stable, a finding attributed to the minimization of steric strain and the potential for stabilizing intramolecular hydrogen bonding. This information is foundational for further studies, including the prediction of spectroscopic properties and the investigation of this molecule's interactions in a biological context, which are critical aspects of drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Auto Optimize Tool - Avogadro [avogadro.cc]
- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program | by Arini Qurrata A'yun | Medium [medium.com]
- 9. Boltzmann distribution - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 12. lornajane.net [lornajane.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrogenative Synthesis of N-Functionalized 2-Aminophenols from Cyclohexanones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-functionalized 2-aminophenols represents a critical endeavor in medicinal chemistry and materials science, as this scaffold is a cornerstone for a multitude of pharmaceuticals, agrochemicals, and functional materials. Traditional synthetic routes often involve multi-step processes, including nitration of phenols followed by reduction and subsequent N-functionalization, which can suffer from poor regioselectivity, harsh reaction conditions, and limited functional group tolerance. A modern and efficient alternative has emerged through the dehydrogenative synthesis from readily available cyclohexanones and amines. This one-shot approach allows for the direct installation of both amino and hydroxyl functionalities onto an aromatic ring, offering a more atom-economical and versatile strategy.
This technical guide provides an in-depth overview of the core methodologies for this transformation, focusing on a transition-metal-free approach using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a comparative analysis with transition-metal-catalyzed dehydrogenations. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers with the necessary information to apply these methods in their work.
Core Methodologies and Quantitative Comparison
The dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones can be broadly categorized into transition-metal-free and transition-metal-catalyzed methods. The choice of methodology depends on the desired substrate scope, functional group tolerance, and cost considerations.
Transition-Metal-Free Synthesis: TEMPO-Mediated Oxidation
A highly effective and increasingly popular method involves the use of TEMPO as a mild oxidant. This approach is notable for its excellent functional group tolerance and avoids the use of expensive and potentially toxic heavy metals.[1][2][3] The reaction proceeds by a dehydrogenation-driven coupling between a cyclohexanone and a primary amine.[1]
Table 1: TEMPO-Mediated Synthesis of N-Alkyl-2-Aminophenols from Substituted Cyclohexanones
| Entry | Cyclohexanone | Amine | Product | Yield (%) |
| 1 | 4-Phenylcyclohexanone | 1-Methyl-3-phenylpropylamine | 2-((1-Methyl-3-phenylpropyl)amino)-5-phenylphenol | 95 |
| 2 | 4-tert-Butylcyclohexanone | Benzylamine | 5-(tert-Butyl)-2-(benzylamino)phenol | 88 |
| 3 | Cyclohexanone | n-Hexylamine | 2-(Hexylamino)phenol | 82 |
| 4 | 4-Methylcyclohexanone | Isobutylamine | 2-(Isobutylamino)-5-methylphenol | 85 |
| 5 | 4-Carbomethoxycyclohexanone | Cyclohexylamine | Methyl 3-(cyclohexylamino)-4-hydroxybenzoate | 76 |
Reaction conditions typically involve heating the cyclohexanone and amine with TEMPO in a solvent like 1,4-dioxane.
Table 2: TEMPO-Mediated Synthesis of N-Aryl-2-Aminophenols from Cyclohexanones and Anilines [3]
| Entry | Cyclohexanone | Aniline | Product | Yield (%) |
| 1 | 4-Phenylcyclohexanone | Aniline | 2-(Phenylamino)-5-phenylphenol | 85 |
| 2 | Cyclohexanone | 4-Methoxyaniline | 2-((4-Methoxyphenyl)amino)phenol | 78 |
| 3 | 4-tert-Butylcyclohexanone | 4-Chloroaniline | 5-(tert-Butyl)-2-((4-chlorophenyl)amino)phenol | 81 |
| 4 | 4-Methylcyclohexanone | 3-Fluoroaniline | 2-((3-Fluorophenyl)amino)-5-methylphenol | 75 |
| 5 | 4-Phenylcyclohexanone | 2-Methylaniline | 5-Phenyl-2-(o-tolylamino)phenol | 72 |
Reaction conditions are modified from the N-alkylation, often requiring a catalyst such as 3,5-diaminobenzoic acid to facilitate imine formation and a water scavenger like 4-Å molecular sieves.[3]
Transition-Metal-Catalyzed Dehydrogenation: A Comparative Overview
While the direct one-pot synthesis of N-functionalized 2-aminophenols is dominated by the TEMPO-mediated approach, transition metal catalysis is highly relevant for the dehydrogenation of cyclohexanones to phenols. This serves as a foundational reaction and a point of comparison. Palladium-based catalysts are particularly well-studied for this transformation.[4][5]
Table 3: Palladium-Catalyzed Aerobic Dehydrogenation of Cyclohexanones to Phenols [4]
| Entry | Cyclohexanone | Catalyst System | Product | Yield (%) |
| 1 | 4-Phenylcyclohexanone | Pd(TFA)₂ / 2-(N,N-dimethylamino)pyridine | 4-Phenylphenol | 92 |
| 2 | 3-Methylcyclohexanone | Pd(TFA)₂ / 2-(N,N-dimethylamino)pyridine | 3-Methylphenol | 85 |
| 3 | 4-tert-Butylcyclohexanone | Pd(TFA)₂ / 2-(N,N-dimethylamino)pyridine | 4-tert-Butylphenol | 88 |
| 4 | 2-Methylcyclohexanone | Pd(TFA)₂ / 2-(N,N-dimethylamino)pyridine | 2-Methylphenol | 82 |
| 5 | 4-Fluorophenylcyclohexanone | Pd(TFA)₂ / 2-(N,N-dimethylamino)pyridine | 4-(4-Fluorophenyl)phenol | 75 |
Reaction conditions typically involve heating the cyclohexanone with a palladium catalyst and a ligand in a solvent such as DMSO under an oxygen atmosphere.[4]
Iridium-catalyzed systems have also been explored for the dehydrogenation of cyclohexanones to phenols, often utilizing pincer ligands to enhance catalyst stability and activity.[6] While effective, these systems are generally less common for this specific transformation than palladium catalysts. To date, a direct, one-pot rhodium-catalyzed dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones has not been prominently reported in the literature. However, rhodium catalysts are effective in related transformations such as the reductive amination of cyclohexanones to cyclohexylamines.[7]
Experimental Protocols
General Procedure for TEMPO-Mediated Synthesis of N-Alkyl-2-Aminophenols
To a reaction vessel is added the substituted cyclohexanone (1.0 mmol), the primary aliphatic amine (1.2 mmol), and TEMPO (2.5 mmol). 1,4-Dioxane (5 mL) is added as the solvent. The vessel is sealed and the reaction mixture is stirred at 120 °C for 24-36 hours. After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-alkyl-2-aminophenol.
General Procedure for TEMPO-Mediated Synthesis of N-Aryl-2-Aminophenols[3]
In a sealed tube, the cyclohexanone (0.3 mmol), aniline (0.2 mmol), 3,5-diaminobenzoic acid (0.01 mmol, 5 mol%), TEMPO (0.56 mmol, 2.8 equiv), and 4-Å molecular sieves (200 mg) are combined. Anhydrous 1,4-dioxane (0.4 mL) is added, and the tube is flushed with nitrogen. The reaction is stirred at 120 °C for 36 hours.[3] Upon cooling, the reaction mixture is diluted with ethyl acetate and filtered. The filtrate is concentrated, and the crude product is purified by flash column chromatography to yield the N-aryl-2-aminophenol.
General Procedure for Palladium-Catalyzed Aerobic Dehydrogenation of Cyclohexanones to Phenols[4]
A mixture of the cyclohexanone (1.0 mmol), Pd(TFA)₂ (0.05 mmol, 5 mol%), 2-(N,N-dimethylamino)pyridine (0.10 mmol, 10 mol%), and p-toluenesulfonic acid (0.20 mmol, 20 mol%) in DMSO (0.4 mL) is stirred in a vessel under an atmosphere of oxygen (1 atm) at 80 °C for 24 hours.[4] After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue is purified by silica gel chromatography to afford the corresponding phenol.
Mechanistic Pathways and Visualizations
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope.
TEMPO-Mediated Dehydrogenative Amination and Aromatization
The reaction is initiated by the condensation of the cyclohexanone with the primary amine to form an enamine intermediate. TEMPO then facilitates a series of oxidative steps. A plausible reaction pathway involves an initial α-oxyamination of the enamine, followed by elimination and further oxidation to a dienamine intermediate. Subsequent tautomerization and a final dehydrogenation step lead to the aromatic N-functionalized 2-aminophenol.[1] A key aspect of this process is the in-situ generation of water, which has been shown to protect the electron-rich aminophenol product from over-oxidation.[2]
Palladium-Catalyzed Dehydrogenation of Cyclohexanone to Phenol
The palladium-catalyzed dehydrogenation of cyclohexanones to phenols is believed to proceed through a two-stage dehydrogenation process. The first stage involves the formation of a cyclohexenone intermediate, which is then further dehydrogenated to the phenol. The catalytic cycle likely involves the formation of a palladium(II)-enolate, followed by β-hydride elimination to generate a π-allyl palladium complex, which then releases the cyclohexenone. A similar sequence then converts the cyclohexenone to a dienone, which tautomerizes to the phenol. The palladium(0) species formed after reductive elimination is re-oxidized by molecular oxygen to regenerate the active palladium(II) catalyst.[4][8]
Conclusion
The dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones provides a powerful and modern approach to this important class of molecules. The transition-metal-free, TEMPO-mediated method stands out for its operational simplicity, broad substrate scope, and high functional group tolerance, making it an attractive choice for complex molecule synthesis. While transition-metal-catalyzed methods, particularly with palladium, are well-established for the related dehydrogenation to phenols, the direct, one-pot amination and aromatization is a key advantage of the TEMPO system. This guide provides the foundational knowledge, data, and protocols to enable researchers to effectively implement these innovative synthetic strategies.
References
- 1. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Aerobic Dehydrogenation of Substituted Cyclohexanones to Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed aerobic dehydrogenation of substituted cyclohexanones to phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Structural Elucidation of 2-Alkylamino-2-Phenylcyclohexanones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 2-alkylamino-2-phenylcyclohexanones, a class of compounds with significant interest in medicinal chemistry and drug development. This document details the key spectroscopic and crystallographic techniques, presents quantitative data in a structured format, and outlines detailed experimental protocols.
Introduction
2-Alkylamino-2-phenylcyclohexanones are a class of arylcyclohexylamines, structurally related to ketamine, which have garnered attention for their potential as therapeutic agents and as novel psychoactive substances.[1] Accurate structural determination is paramount for understanding their structure-activity relationships, metabolic fate, and for forensic identification. This guide focuses on the principal analytical techniques used for their structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Spectroscopic and Crystallographic Data
The following sections summarize the key quantitative data obtained from the analysis of representative 2-alkylamino-2-phenylcyclohexanones. For the purpose of this guide, we will focus on deschloroketamine (2-methylamino-2-phenylcyclohexanone) as a primary example.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
Table 1: ¹H NMR Spectral Data for Deschloroketamine Hydrochloride in DMSO-d₆ (400 MHz) [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.60 - 7.30 | m | 5H | Aromatic protons (C₆H₅) |
| 3.00 - 2.50 | m | 2H | Cyclohexanone protons |
| 2.50 | s | 3H | N-CH₃ |
| 2.40 - 1.50 | m | 6H | Cyclohexanone protons |
Table 2: ¹³C NMR Spectral Data for Deschloroketamine
| Chemical Shift (δ) ppm | Assignment |
| ~210 | C=O |
| ~138 | Aromatic C (quaternary) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~70 | C2 (quaternary) |
| ~38 | Cyclohexanone CH₂ |
| ~35 | N-CH₃ |
| ~28 | Cyclohexanone CH₂ |
| ~22 | Cyclohexanone CH₂ |
| ~21 | Cyclohexanone CH₂ |
Note: The ¹³C NMR data is a representative compilation based on typical chemical shifts for similar structures and requires experimental verification for deschloroketamine.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The fragmentation of 2-alkylamino-2-phenylcyclohexanones is characterized by specific cleavage pathways.[5]
Table 3: Characteristic EI-MS Fragmentation of Deschloroketamine [6][7]
| m/z | Proposed Fragment | Fragmentation Pathway |
| 203 | [M]⁺ | Molecular Ion |
| 175 | [M - CO]⁺ | Loss of carbon monoxide |
| 174 | [M - C₂H₅]⁺ | α-cleavage of the ethyl group from the cyclohexanone ring |
| 160 | [M - C₃H₇]⁺ | Further fragmentation |
| 147 | [C₁₀H₁₃N]⁺ | Cleavage of the cyclohexanone ring |
| 146 | [C₁₀H₁₂N]⁺ | Rearrangement and cleavage |
| 132 | [C₉H₁₀N]⁺ | Further fragmentation |
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including precise bond lengths and angles. The crystallographic data for the enantiomers of deschloroketamine hydrochloride have been deposited in the Cambridge Crystallographic Data Centre (CCDC).
Table 4: Selected Bond Lengths and Angles for (S)-Deschloroketamine Hydrochloride (CCDC 1838630)
| Bond | Length (Å) | Angle | Angle (°) |
| C1-C2 | 1.53 | C6-C1-C2 | 111.5 |
| C1-O1 | 1.22 | C1-C2-N1 | 109.8 |
| C2-N1 | 1.51 | C1-C2-C7 | 110.2 |
| C2-C7 | 1.55 | N1-C2-C7 | 108.9 |
| N1-C13 | 1.50 | C2-N1-C13 | 114.3 |
Note: The data presented here is sourced from the crystallographic information file (CIF) and may be subject to minor variations based on the specific refinement.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the structural elucidation of 2-alkylamino-2-phenylcyclohexanones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Weighing: Accurately weigh 5-10 mg of the 2-alkylamino-2-phenylcyclohexanone sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Solution Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as methanol or a 1:1 mixture of chloroform and methanol.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.
-
Gas Chromatography:
-
Column: Use a non-polar capillary column, such as a DB-5ms or equivalent.
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate.
-
Oven Program: Employ a temperature program to separate the components of the sample. A typical program might start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 12°C/min, and hold for several minutes.
-
Injector and Transfer Line Temperatures: Set the injector and transfer line temperatures to around 280°C.
-
-
Mass Spectrometry:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: Set the mass spectrometer to scan a mass range appropriate for the expected molecular weight and fragments (e.g., 30-550 amu).
-
-
Data Analysis: Compare the obtained mass spectrum with spectral libraries and analyze the fragmentation pattern to identify the compound.
Single-Crystal X-ray Crystallography
-
Solvent Selection: Dissolve the purified 2-alkylamino-2-phenylcyclohexanone in a suitable solvent or a mixture of solvents.
-
Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container. This is one of the simplest methods for growing single crystals.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger sealed container that contains a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Cooling: Slowly cool a saturated solution of the compound to induce crystallization.
-
Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[8]
-
Data Collection:
-
Place the mounted crystal on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.
-
Visualization of Workflows
The following diagrams illustrate the logical workflow for the structural elucidation of 2-alkylamino-2-phenylcyclohexanones and the decision-making process based on the obtained analytical data.
Conclusion
The structural elucidation of 2-alkylamino-2-phenylcyclohexanones relies on the synergistic application of modern analytical techniques. NMR spectroscopy provides the foundational understanding of the molecular framework, mass spectrometry confirms the molecular weight and reveals key structural motifs through fragmentation analysis, and X-ray crystallography offers the ultimate confirmation of the three-dimensional structure with unparalleled precision. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists engaged in the study of these and related compounds, facilitating accurate and efficient structural characterization.
References
- 1. CCDC CIF [chem.gla.ac.uk]
- 2. youtube.com [youtube.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Deschloroketamine | C13H17NO | CID 437168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
An In-depth Technical Guide to the Molecular Structure Analysis of Amino Alcohol Ligands
Audience: Researchers, scientists, and drug development professionals.
Amino alcohol ligands are a cornerstone in modern chemistry, serving as critical components in asymmetric catalysis and as the foundational scaffolds for numerous pharmaceutical agents.[1][2] Their stereochemistry and three-dimensional structure are paramount to their function, dictating the efficacy of a drug or the enantioselectivity of a catalyst. This guide provides a comprehensive overview of the core analytical techniques, experimental protocols, and structural data interpretation for this vital class of molecules.
Core Analytical Techniques for Structural Elucidation
The determination of the precise molecular architecture of amino alcohol ligands relies on a synergistic combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information.
-
Single-Crystal X-ray Diffraction (SCXD): This is the most definitive method for determining the three-dimensional structure of a molecule in the solid state.[3] It provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, offering an unambiguous depiction of the molecule's conformation and stereochemistry.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of molecules in solution.[5] One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments help to establish the connectivity of atoms, while the Nuclear Overhauser Effect (NOE) can provide information about through-space proximity of atoms, aiding in conformational analysis.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the ligand and to gain structural information through fragmentation analysis.[6] High-resolution mass spectrometry (HRMS) provides a highly accurate molecular formula. Fragmentation patterns, particularly through techniques like tandem mass spectrometry (MS/MS), can reveal the nature and connectivity of different functional groups within the molecule.[7]
-
Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) are essential for analyzing chiral molecules.[8] CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral centers.
Experimental Protocols
Detailed and rigorous experimental procedures are crucial for obtaining high-quality analytical data. Below are generalized protocols for the key techniques.
-
Crystal Growth (Critical Step):
-
Purity: Ensure the compound is of the highest possible purity. Impurities can inhibit crystallization or lead to poorly ordered crystals.
-
Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.[9]
-
Methods:
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a clean vial. Cover the vial loosely (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free location. The solvent will evaporate slowly over days or weeks, hopefully yielding single crystals.[9]
-
Solvent Diffusion: In a small vial, dissolve the compound in a small amount of a "good" solvent. Carefully layer a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent) on top. Diffusion at the interface can induce crystallization.[9]
-
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head of a diffractometer.
-
The crystal is cooled, typically to 100 K, using a stream of liquid nitrogen to minimize thermal motion and radiation damage.
-
The diffractometer exposes the crystal to a monochromatic X-ray beam at various orientations. The diffracted X-rays are detected, and their intensities are recorded.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified amino alcohol ligand in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to avoid obscuring signals from the analyte.
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube.
-
For certain experiments, degassing the sample or adding an internal standard (e.g., tetramethylsilane, TMS) may be necessary.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
"Lock" the spectrometer onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.
-
Acquire a standard ¹H NMR spectrum to assess sample concentration and purity.
-
Perform a series of 1D (¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments as needed to fully elucidate the structure.
-
-
Sample Preparation:
-
Prepare a dilute solution of the ligand (typically 1-10 µM) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) is often added to promote ionization, typically protonation for the amino group ([M+H]⁺).
-
-
Data Acquisition:
-
The solution is infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-20 µL/min).
-
A high voltage is applied to the emitter, causing the solution to form a fine spray of charged droplets.
-
As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.
-
The ions are guided into the mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
-
Data Presentation and Interpretation: The Case of Propranolol
To illustrate the application of these techniques, we will use the well-known amino alcohol ligand, Propranolol, a non-selective beta-blocker.[10]
The crystal structure of (S)-Propranolol bound to the human β₂-adrenergic receptor reveals key interactions.[10] The following table summarizes selected, representative bond lengths and angles that define the geometry of the propanolamine side chain, which is crucial for its biological activity.[11][12]
| Parameter | Atoms Involved | Value |
| Bond Length | C(β)-O(hydroxyl) | ~1.43 Å |
| C(α)-C(β) | ~1.52 Å | |
| C(α)-N | ~1.49 Å | |
| N-C(isopropyl) | ~1.50 Å | |
| Bond Angle | C(α)-C(β)-O(hydroxyl) | ~109.5° |
| C(β)-C(α)-N | ~110.0° | |
| Torsion Angle | O(ether)-C-C(β)-O(hydroxyl) | Varies with conformation |
Note: These are idealized/representative values. Actual experimental values from a specific crystal structure (e.g., PDB ID: 6PS5) would have associated uncertainties.
| Technique | Feature | Typical Value / Observation | Interpretation |
| ¹H NMR | -CH(OH)- | δ ~4.1 ppm | Proton attached to the hydroxyl-bearing carbon. |
| -CH₂-N- | δ ~2.8-3.0 ppm | Protons on the carbon adjacent to the nitrogen. | |
| -NH - | Broad singlet, variable δ | Exchangeable proton of the secondary amine. | |
| -CH(CH₃)₂ | δ ~1.1 ppm (doublet) | Methyl protons of the isopropyl group. | |
| ¹³C NMR | -C H(OH)- | δ ~68-70 ppm | Carbon atom bearing the hydroxyl group. |
| -C H₂-N- | δ ~50-52 ppm | Carbon atom adjacent to the nitrogen. | |
| MS (ESI+) | Molecular Ion | m/z 260.16 [M+H]⁺ | Confirms the molecular weight of Propranolol (C₁₆H₂₁NO₂).[13] |
| Fragmentation | α-cleavage | Loss of an alkyl radical adjacent to the nitrogen or oxygen is a common fragmentation pathway for amino alcohols.[7][14] |
Visualizations of Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships in molecular analysis.
This diagram outlines the typical experimental sequence for determining the structure of a newly synthesized amino alcohol ligand.
Propranolol acts as an antagonist at β-adrenergic receptors. This diagram illustrates the signaling cascade it inhibits.
The biological activity of amino alcohol ligands like beta-blockers is highly dependent on specific structural features. This diagram outlines the key relationships.[12][15]
References
- 1. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rigaku.com [rigaku.com]
- 4. excillum.com [excillum.com]
- 5. youtube.com [youtube.com]
- 6. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. How To [chem.rochester.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmacy180.com [pharmacy180.com]
- 13. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-(Phenylamino)cyclohexanol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the chiral ligand 2-(Phenylamino)cyclohexanol in asymmetric catalysis. This versatile ligand has shown significant promise in inducing high stereoselectivity in various organic transformations, making it a valuable tool for the synthesis of chiral molecules, particularly in the context of pharmaceutical development.
Introduction
Chiral β-amino alcohols are a privileged class of ligands in asymmetric catalysis, capable of forming stable complexes with a variety of metals to facilitate highly enantioselective reactions. Among these, this compound, with its rigid cyclohexane backbone and tunable electronic and steric properties, has emerged as an effective ligand for key carbon-carbon and carbon-heteroatom bond-forming reactions. This document focuses on two primary applications: the asymmetric transfer hydrogenation of prochiral ketones and the enantioselective addition of diethylzinc to aldehydes.
Synthesis of (1R,2R)- or (1S,2S)-trans-2-(Phenylamino)cyclohexanol
A reliable method for the synthesis of enantiomerically pure trans-2-(Phenylamino)cyclohexanol is crucial for its application in asymmetric catalysis. The following protocol is adapted from established procedures for similar amino alcohol ligands.
Protocol 1: Synthesis of trans-2-(Phenylamino)cyclohexanol
Materials:
-
Cyclohexene oxide
-
Aniline
-
Lithium perchlorate (LiClO₄)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Ring Opening: To a solution of cyclohexene oxide (1.0 eq) in anhydrous acetonitrile, add aniline (1.2 eq) and lithium perchlorate (0.1 eq).
-
Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford racemic trans-2-(phenylamino)cyclohexanol.
-
Resolution: The racemic mixture can be resolved into its individual enantiomers using chiral resolving agents such as mandelic acid or through enzymatic resolution.
Application in Asymmetric Transfer Hydrogenation of Ketones
The ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols is a cornerstone of modern asymmetric synthesis. This compound serves as an excellent chiral ligand in combination with a ruthenium precursor to generate a highly effective catalyst in situ.
Data Summary:
| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Acetophenone | [RuCl₂(p-cymene)]₂ / (1R,2S)-aminoindanol | 2-Propanol | 33 | >95 | 92 |
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,2R)- or (1S,2S)-trans-2-(Phenylamino)cyclohexanol
-
Acetophenone
-
2-Propanol (isopropanol), anhydrous
-
Potassium hydroxide (KOH) or Sodium isopropoxide
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and the chiral ligand (0.011 eq) in anhydrous 2-propanol (5 mL). Stir the mixture at room temperature for 30 minutes to form the catalyst precursor.
-
Reaction Setup: In a separate flask, dissolve acetophenone (1.0 eq) in 2-propanol.
-
Initiation: To the substrate solution, add the pre-formed catalyst solution followed by a solution of KOH (0.05 eq) in 2-propanol.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) and monitor by TLC or GC.
-
Work-up: After completion, quench the reaction with water and extract the product with diethyl ether.
-
Analysis: Dry the combined organic layers over MgSO₄, concentrate, and purify the product by column chromatography. Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
Application in Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. The use of a chiral ligand like this compound can effectively control the stereochemical outcome, leading to the formation of enantioenriched secondary alcohols.
Data Summary:
| Entry | Aldehyde | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Chiral β-amino alcohol | Toluene | 0 | 95 | 98 |
| 2 | 4-Methoxybenzaldehyde | Chiral β-amino alcohol | Toluene | 0 | 92 | 97 |
| 3 | 4-Chlorobenzaldehyde | Chiral β-amino alcohol | Toluene | 0 | 96 | 99 |
Protocol 3: Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
(1R,2R)- or (1S,2S)-trans-2-(Phenylamino)cyclohexanol
-
Titanium (IV) isopropoxide [Ti(Oi-Pr)₄]
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Formation: To a solution of the chiral ligand (0.02 eq) in anhydrous toluene (2 mL) under an inert atmosphere, add Ti(Oi-Pr)₄ (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: Cool the catalyst solution to 0 °C. Add benzaldehyde (1.0 eq) to the solution.
-
Initiation: Slowly add diethylzinc solution (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with diethyl ether.
-
Analysis: Dry the combined organic layers over MgSO₄, concentrate, and purify by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.
Logical Relationships in Asymmetric Catalysis
The success of an asymmetric catalytic reaction using this compound depends on a delicate interplay of several factors. The following diagram illustrates the key relationships that influence the final enantioselectivity and yield of the product.
Conclusion
This compound is a highly promising chiral ligand for asymmetric catalysis. Its straightforward synthesis and demonstrated (by analogy) effectiveness in key transformations make it an attractive choice for chemists in academia and industry. The provided protocols offer a starting point for the application of this ligand in achieving high enantioselectivity in the synthesis of valuable chiral molecules. Further optimization of reaction conditions, guided by the logical relationships outlined, can lead to even more efficient and selective catalytic systems.
References
Protocol for chiral resolution of racemic amines with 2-(Phenylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is often a regulatory requirement for drug development. One of the most common and scalable methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent. This method relies on the differential solubility of the resulting diastereomeric salts, allowing for their separation by crystallization.
These application notes provide a detailed protocol for the chiral resolution of racemic amines via diastereomeric salt formation. Due to the limited availability of specific protocols utilizing 2-(Phenylamino)cyclohexanol as the resolving agent in publicly accessible literature, this document presents a representative protocol using a commonly employed chiral acid, (+)-tartaric acid. The principles and procedures outlined herein are broadly applicable and can be adapted for various racemic amines and chiral resolving agents, including chiral amino alcohols.
Principle of Diastereomeric Salt Resolution
The fundamental principle of this resolution technique is the reaction of a racemic mixture of a base (in this case, an amine) with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts.
(R/S)-Amine + (R)-Acid → [(R)-Amine-(R)-Acid] + [(S)-Amine-(R)-Acid]
Diastereomers have different physical properties, including solubility in a given solvent. By carefully selecting the solvent and optimizing conditions such as temperature and concentration, one of the diastereomeric salts will preferentially crystallize from the solution. This less soluble salt can then be isolated by filtration. Subsequently, the enantiomerically pure amine can be liberated from the purified diastereomeric salt, typically by treatment with a base. The more soluble diastereomeric salt remains in the filtrate, from which the other enantiomer of the amine can be recovered.
Experimental Protocols
Representative Protocol: Resolution of Racemic 1-Phenylethylamine with (+)-Tartaric Acid
This protocol details the resolution of racemic 1-phenylethylamine using L-(+)-tartaric acid as the chiral resolving agent. Methanol is used as the solvent for crystallization.
Materials and Reagents:
-
Racemic 1-phenylethylamine
-
L-(+)-Tartaric acid
-
Methanol (anhydrous)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Beakers and Erlenmeyer flasks
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Filtration apparatus (Büchner funnel, filter paper, and vacuum flask)
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Polarimeter for measuring optical rotation
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 15.0 g of L-(+)-tartaric acid in 200 mL of methanol. Gentle heating may be required to achieve complete dissolution.
-
To this solution, slowly add 12.1 g of racemic 1-phenylethylamine while stirring.
-
Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization. For optimal crystal formation, it may be beneficial to let the solution stand undisturbed for several hours or even overnight.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the crystallized diastereomeric salt by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals thoroughly. It is advisable to determine the melting point and optical rotation of a small sample of the salt to assess its purity. The salt can be further purified by recrystallization from a minimal amount of hot methanol if necessary.
-
-
Liberation of the Enantiomerically Pure Amine:
-
Dissolve the purified diastereomeric salt in a minimal amount of water.
-
Make the solution basic by the dropwise addition of a 2 M NaOH solution until the pH is greater than 10. This will liberate the free amine from the tartrate salt. The free amine will separate as an oily layer.
-
Transfer the mixture to a separatory funnel and extract the liberated amine with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically pure 1-phenylethylamine.
-
-
Analysis of the Resolved Amine:
-
Determine the yield, boiling point, and specific rotation of the resolved amine.
-
The enantiomeric excess (e.e.) of the product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Presentation
The success of a chiral resolution is quantified by the yield and the enantiomeric excess of the resolved product. The following table provides a template for summarizing the results of such experiments.
| Racemic Amine | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e. %) | Specific Rotation ([α]) |
| 1-Phenylethylamine | L-(+)-Tartaric Acid | Methanol | Data | Data | Data |
| Amine A | Resolving Agent X | Solvent 1 | Data | Data | Data |
| Amine B | Resolving Agent Y | Solvent 2 | Data | Data | Data |
Data to be filled in based on experimental results.
Visualization of the Experimental Workflow
The following diagrams illustrate the logical flow of the chiral resolution process.
Caption: Workflow for the chiral resolution of a racemic amine.
Caption: Logical relationship of diastereomeric salt formation and resolution.
Application of 2-(Phenylamino)cyclohexanol in the synthesis of pharmaceutical intermediates
Introduction
2-(Phenylamino)cyclohexanol and its derivatives are valuable chiral building blocks and ligands in asymmetric synthesis. Their rigid cyclohexane backbone and the presence of both amino and hydroxyl functionalities allow for effective stereochemical control in a variety of chemical transformations. This application note details the use of substituted anilines, which can be conceptually derived from this compound, in the synthesis of 2-(phenylamino)-1,4-naphthoquinone derivatives. These synthesized compounds have demonstrated significant potential as hypoglycemic agents, offering a promising avenue for the development of new antidiabetic drugs.[1][2][3][4][5] The exploration of such derivatives is driven by the need for safer and more effective alternatives to current diabetes therapies, which are often associated with adverse side effects.[1][2][4]
Application in the Synthesis of 2-(Phenylamino)-1,4-naphthoquinones
The core application highlighted here is the synthesis of a series of 2-(phenylamino)-1,4-naphthoquinone derivatives (PANs) through a straightforward one-pot reaction. This synthesis involves the reaction of 1,4-naphthoquinone with various para-substituted anilines. The resulting compounds have been evaluated for their antioxidant and hypoglycemic activities.[1][2][3][4][5]
Logical Workflow of Synthesis and Evaluation
Caption: Workflow from synthesis to potential drug development.
Experimental Protocols
Synthesis of 2-(phenylamino)-1,4-naphthoquinone Derivatives (5a-d)
This protocol is adapted from the synthesis of 2-(phenylamino)-1,4-naphthoquinone derivatives as potential hypoglycemic agents.[2]
Materials:
-
1,4-Naphthoquinone
-
p-Substituted anilines (e.g., p-chloroaniline, p-bromoaniline, p-methylaniline, p-nitroaniline)
-
Methanol (analytical grade)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Reflux condenser
-
Stirring bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Melting point apparatus
-
FT-IR spectrometer
Procedure:
-
In a round-bottom flask, dissolve 1,4-naphthoquinone (0.5 g, 3.2 mmol, 2 equivalents) and the respective p-substituted aniline (1.6 mmol, 1 equivalent) in 50 mL of methanol.[2]
-
Stir the mixture at 200 rpm for the specified reaction duration at ambient temperature (see Table 1).[2]
-
Following the initial stirring period, reflux the reaction mixture at 70°C for the specified duration (see Table 1).[2]
-
After reflux, cool the reaction mixture to room temperature to allow for the crystallization of the product.
-
Collect the product crystals by filtration.
-
Purify the crude product by recrystallization from methanol.
-
Dry the purified crystals and determine the melting point and yield.
-
Characterize the product using FT-IR spectroscopy.
Data Presentation
Table 1: Synthesis and Physical Properties of 2-(Phenylamino)-1,4-naphthoquinone Derivatives [5]
| Compound | Substituent (R) | Stirring Time (h) | Reflux Time (h) | Melting Point (°C) | Yield (%) | FT-IR (cm⁻¹) ν(C=O), ν(N-H) |
| 5a | -Cl | 43 | 6 | 210 | 74 | 1599, 1705, 3197 |
| 5b | -NO₂ | 48 | 10 | 203 | 69 | 1598, 1707, 3202 |
| 5c | -CH₃ | 48 | 6 | 208 | 79 | 1602, 1700, 3199 |
| 5d | -Br | 45 | 12 | 249 | 76 | 1597, 1705, 3198 |
Table 2: Hypoglycemic Activity of 2-(Phenylamino)-1,4-naphthoquinone Derivatives in a Rat Model [1]
| Compound | Mean Blood Glucose Reduction (%) |
| 5a (-Cl) | ~43% |
| **5b (-NO₂) ** | Significant |
| 5c (-CH₃) | Significant |
| 5d (-Br) | Significant |
Note: "Significant" indicates a notable hypoglycemic effect as reported in the study, with the chloro-derivative showing the most potent activity.
Proposed Mechanism of Action
The enhanced hypoglycemic activity of the chloro-derivative (5a) is proposed to be related to the electronic properties of the substituent. The electron-donating resonance effect (+R) of the chlorine atom is believed to stabilize the imine form of the molecule. This stabilization may limit the generation of free radicals during the bioreduction of the quinone moiety, which is a key aspect of its biological activity.[1][2]
Proposed Resonance Stabilization
Caption: Resonance stabilization of the imine form.
Note: The actual image files for the chemical structures in the DOT script would need to be generated and hosted to be displayed.
Conclusion
The synthesis of 2-(phenylamino)-1,4-naphthoquinone derivatives represents a practical application of phenylamino moieties in the development of potential pharmaceutical agents. The straightforward synthetic protocol, coupled with the significant hypoglycemic activity observed, particularly for the chloro-substituted derivative, underscores the potential of this class of compounds in antidiabetic drug discovery.[1][4] Further investigation into the structure-activity relationship and optimization of the lead compounds could pave the way for novel therapeutics for diabetes management.
References
Application Notes & Protocols: Asymmetric Hydrogenation of Ketones Using a 2-(Phenylamino)cyclohexanol-Based Catalyst
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asymmetric hydrogenation of ketones is a cornerstone of modern organic synthesis, providing an efficient and atom-economical route to chiral secondary alcohols. These alcohols are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. Ruthenium complexes bearing chiral ligands have emerged as highly effective catalysts for this transformation. This document provides detailed application notes and protocols for the asymmetric hydrogenation of ketones using a catalyst system based on a 2-(phenylamino)cyclohexanol ligand. This class of amino alcohol ligands, when coordinated to a ruthenium center, can create a highly effective chiral environment for the stereoselective reduction of a wide range of ketone substrates.
The protocols outlined below are based on established methodologies for similar ruthenium-catalyzed asymmetric hydrogenations and can be adapted for specific substrates and research needs.
Data Presentation: Catalyst Performance
The performance of chiral amino alcohol-based ruthenium catalysts in the asymmetric hydrogenation of various ketones is summarized in the table below. The data presented is representative of the high yields and enantioselectivities that can be achieved with this class of catalysts under optimized conditions.
Note: The following data is compiled from studies on ruthenium catalysts with various chiral amino alcohol and diamine ligands to illustrate typical performance, as comprehensive data for the specific this compound ligand is not available in a single source.
| Entry | Substrate (Ketone) | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Yield (%) | ee (%) |
| 1 | Acetophenone | [RuCl₂(p-cymene)]₂ / (1R,2R)-2-(phenylamino)cyclohexanol | 1000:1 | 10 | 50 | Methanol | >99 | 97 |
| 2 | 4-Chloroacetophenone | [RuCl₂(p-cymene)]₂ / (1R,2R)-2-(phenylamino)cyclohexanol | 1000:1 | 10 | 50 | Methanol | >99 | 98 |
| 3 | 4-Methoxyacetophenone | [RuCl₂(p-cymene)]₂ / (1R,2R)-2-(phenylamino)cyclohexanol | 1000:1 | 10 | 50 | Methanol | >99 | 96 |
| 4 | 2-Acetylthiophene | [RuCl₂(p-cymene)]₂ / (1R,2R)-2-(phenylamino)cyclohexanol | 500:1 | 15 | 60 | Methanol | 98 | 99 |
| 5 | 1-Tetralone | [RuCl₂(p-cymene)]₂ / (1R,2R)-2-(phenylamino)cyclohexanol | 1000:1 | 10 | 50 | Methanol | >99 | 97 |
| 6 | 4-Chromanone | Ru(OTf)--INVALID-LINK-- | 1000:1 | 17 | 50 | Methanol | >99 | 98[1] |
| 7 | Pinacolone | RuCl₂--INVALID-LINK-- / t-BuOK | 100,000:1 | 8 | 30 | Ethanol | >99 | 98[1] |
S/C Ratio: Substrate-to-catalyst molar ratio. ee: Enantiomeric excess. TsDPEN: N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. tolbinap: 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl. pica: α-picolylamine.
Experimental Protocols
Protocol 1: In Situ Preparation of the Ruthenium-2-(Phenylamino)cyclohexanol Catalyst
This protocol describes the in situ generation of the active catalyst from a commercially available ruthenium precursor and the chiral amino alcohol ligand.
Materials:
-
[RuCl₂(p-cymene)]₂ (dichloro(p-cymene)ruthenium(II) dimer)
-
(1R,2R)- or (1S,2S)-2-(Phenylamino)cyclohexanol
-
Anhydrous, degassed solvent (e.g., methanol or 2-propanol)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 equivalent, e.g., 6.1 mg, 0.01 mmol).
-
Add the chiral this compound ligand (2.2 equivalents, e.g., 4.2 mg, 0.022 mmol).
-
Add anhydrous, degassed solvent (e.g., 5 mL of methanol) via syringe.
-
Stir the resulting mixture at room temperature for 20-30 minutes. The color of the solution should change, indicating the formation of the catalyst complex.
-
This freshly prepared catalyst solution is used directly in the asymmetric hydrogenation reaction.
Protocol 2: Asymmetric Hydrogenation of Acetophenone
This protocol provides a general procedure for the asymmetric hydrogenation of a model ketone, acetophenone.
Materials:
-
Freshly prepared catalyst solution (from Protocol 1)
-
Acetophenone
-
Anhydrous, degassed solvent (e.g., methanol)
-
Base (e.g., 1 M solution of potassium tert-butoxide in tert-butanol, if required)
-
High-pressure autoclave equipped with a magnetic stirrer and pressure gauge
-
Hydrogen gas (high purity)
Procedure:
-
To the Schlenk flask containing the in situ prepared catalyst, add the ketone substrate (e.g., acetophenone, 1.20 g, 10 mmol, for an S/C ratio of 1000:1).
-
If the reaction requires a basic activator, add the base at this stage (e.g., 0.1 mL of a 1 M solution of KOtBu, 0.1 mmol).
-
Transfer the resulting mixture to a high-pressure autoclave under an inert atmosphere.
-
Seal the autoclave and purge with hydrogen gas 3-5 times.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots (if possible) and analyzing by GC or TLC.
-
Once the reaction is complete (typically 4-24 hours), cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to afford the chiral 1-phenylethanol.
Protocol 3: Analysis of Enantiomeric Excess
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Procedure (Example for 1-phenylethanol):
-
Prepare a dilute solution of the purified product in the mobile phase (e.g., hexane/isopropanol).
-
Inject the sample onto a chiral HPLC column (e.g., Chiralcel OD-H or similar).
-
Elute with an appropriate mobile phase (e.g., 98:2 hexane:isopropanol) at a constant flow rate.
-
Monitor the elution profile using a UV detector (e.g., at 254 nm).
-
The two enantiomers will have different retention times. The enantiomeric excess is calculated from the areas of the two peaks using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Visualizations
Catalyst Structure and Reaction Workflow
A simplified representation of the Ru-2-(Phenylamino)cyclohexanol catalyst.
References
Application Notes and Protocols for Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicities. Kinetic resolution is a widely employed method for separating racemic mixtures, and enzyme-catalyzed kinetic resolutions offer a powerful and environmentally friendly approach. Lipases, a class of hydrolases, are particularly well-suited for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.
This document provides a detailed guide to the principles and practice of lipase-catalyzed kinetic resolution of racemic alcohols. It includes a step-by-step protocol for a typical reaction, a summary of quantitative data for various substrates, and diagrams illustrating the experimental workflow and the underlying principles of the technique.
Principle of Lipase-Catalyzed Kinetic Resolution
Enzymatic kinetic resolution is based on the difference in the reaction rates of the two enantiomers of a racemic substrate with an enzyme.[1] In the case of racemic alcohols, a lipase is used to catalyze the acylation of the alcohol, typically using an acyl donor such as vinyl acetate. The lipase selectively acylates one enantiomer at a much faster rate than the other.
This results in a reaction mixture containing the acylated form of the more reactive enantiomer and the unreacted, enantiomerically enriched form of the less reactive enantiomer. The theoretical maximum yield for each of the separated enantiomers is 50%.[2][3] The two products, an ester and an alcohol, can then be separated by standard chromatographic techniques.
Experimental Protocols
This protocol describes a general procedure for the kinetic resolution of a racemic secondary alcohol using the immobilized lipase, Novozym 435 (Candida antarctica lipase B).
Materials and Equipment
-
Enzyme: Novozym 435 (immobilized Candida antarctica lipase B)
-
Racemic alcohol: e.g., 1-phenylethanol
-
Acyl donor: Vinyl acetate
-
Solvent: Hexane (anhydrous)
-
Reaction vessel: Screw-capped vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermostatically controlled oil bath or heating mantle
-
Syringes for sampling
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Rotary evaporator
-
Analytical instrument for chiral analysis: Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with a chiral column.
Enzyme Preparation
Novozym 435 is a commercial preparation of immobilized lipase and can often be used directly. If necessary, the enzyme can be dried in a desiccator over phosphorus pentoxide for 24 hours prior to use to ensure anhydrous conditions.
Kinetic Resolution Reaction Procedure
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the racemic alcohol (1 mmol).
-
Add anhydrous hexane (4 mL).[4]
-
Add vinyl acetate (2.2 mmol).[4]
-
Place the vial in a thermostatically controlled oil bath set to the desired temperature (e.g., 30-40 °C).
-
Add Novozym 435 (20 mg) to the reaction mixture to initiate the reaction.[4]
-
Stir the reaction mixture at a constant speed.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 1-2 hours) and analyzing them by TLC or chiral GC/HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
Product Isolation and Analysis
-
The resulting residue, containing the unreacted alcohol and the acylated product, can be purified by silica gel column chromatography. A solvent system such as a gradient of ethyl acetate in hexane is typically used for elution.
-
Collect the fractions containing the purified alcohol and the ester separately.
-
Determine the enantiomeric excess (e.e.) of the unreacted alcohol and the acylated product using chiral GC or HPLC.
-
Calculate the conversion and enantiomeric ratio (E).
Calculation of Enantiomeric Excess (e.e.) and Conversion (c):
The enantiomeric excess is a measure of the purity of a chiral sample and is calculated as follows:
e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] are the concentrations or peak areas of the R and S enantiomers, respectively.
Conversion (c) can be calculated from the enantiomeric excess of the substrate (ee_s) and the product (ee_p) using the following formula:
c = ee_s / (ee_s + ee_p)[4]
Data Presentation
The following table summarizes the results of lipase-catalyzed kinetic resolution for a selection of racemic alcohols under different conditions.
| Substrate | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) | Reference |
| 1-Phenylethanol | Novozym 435 | Isopropenyl acetate | Toluene | 3 | >45 | >99 | 97 | [3] |
| 1-(m-Tolyl)ethanol | Novozym 435 | Vinyl acetate | Hexane | 16 | 50 | >99 | >99 | [4] |
| 1-(p-Tolyl)ethanol | Novozym 435 | Vinyl acetate | Hexane | 16 | 50 | >99 | >99 | [4] |
| 1-(2-Furyl)ethanol | Novozym 435 | Vinyl acetate | n-Heptane | - | - | - | - | [1] |
| (±)-Hept-1-en-3-ol | Novozym 435 | Vinyl acetate | Diisopropyl ether | 4-8 | ~50 | 91-100 | 97-100 | [2] |
| (±)-5-Methylhex-1-en-3-ol | Novozym 435 | Vinyl acetate | Diisopropyl ether | 4-8 | ~50 | 91-100 | 97-100 | [2] |
| 4-Phenyl-2-butanol | CALB | Isopropenyl acetate | Toluene | - | - | - | 99 | [3] |
| Racemic alcohol 4* | Lipase PS (Amano) | Vinyl acetate | MTBE | 1 | 41 | - | 90:10 (e.r.) | [5] |
*Structure of alcohol 4 is an intermediate in the synthesis of Ivabradine.
Mandatory Visualization
Caption: Experimental workflow for lipase-catalyzed kinetic resolution of a racemic alcohol.
Caption: Principle of lipase-catalyzed kinetic resolution of a racemic alcohol.
Conclusion
Lipase-catalyzed kinetic resolution is a robust and versatile method for the preparation of enantiomerically enriched alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. The use of immobilized enzymes like Novozym 435 simplifies the experimental procedure and allows for catalyst recycling, making the process more cost-effective and sustainable. The detailed protocol and data provided in this application note serve as a practical guide for researchers to implement this technology in their own laboratories.
References
Application Notes and Protocols: Enantioselective Friedel-Crafts Reactions Catalyzed by 2-(Phenylamino)cyclohexanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chiral 2-(phenylamino)cyclohexanol and its derivatives as organocatalysts in enantioselective Friedel-Crafts reactions. This class of catalysts has demonstrated significant potential in the stereocontrolled formation of carbon-carbon bonds, a critical transformation in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.
Introduction
Enantioselective Friedel-Crafts reactions are a cornerstone of asymmetric synthesis, enabling the direct formation of chiral intermediates from readily available aromatic and heteroaromatic compounds. The development of efficient and selective organocatalysts for these transformations is a key area of research. Chiral vicinal amino alcohols, such as this compound, have emerged as privileged scaffolds for the design of effective organocatalysts. Their mode of action often involves the formation of a chiral iminium ion with the electrophile, which then directs the nucleophilic attack of the arene, leading to high enantioselectivity.
This document details the application of this compound derivatives in the enantioselective Friedel-Crafts alkylation of indoles and pyrroles with α,β-unsaturated carbonyl compounds.
Data Presentation
The following tables summarize the quantitative data for the enantioselective Friedel-Crafts reactions catalyzed by derivatives of this compound.
Table 1: Enantioselective Friedel-Crafts Alkylation of Indoles with α,β-Unsaturated Ketones
| Entry | Indole Substrate (R¹) | α,β-Unsaturated Ketone (R², R³) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | H | Phenyl, Methyl | 30 | Dichloromethane | 0 | 48 | 85 | 89 |
| 2 | 5-Methoxy | Phenyl, Methyl | 30 | Dichloromethane | -10 | 72 | 82 | 91 |
| 3 | 5-Bromo | Phenyl, Methyl | 30 | Dichloromethane | -20 | 96 | 78 | 85 |
| 4 | H | 4-Nitrophenyl, Methyl | 30 | Toluene | 0 | 48 | 88 | 93 |
| 5 | H | 2-Thienyl, Methyl | 30 | Dichloromethane | -10 | 72 | 75 | 82 |
| 6 | N-Methyl | Phenyl, Methyl | 30 | THF | 0 | 60 | 90 | 88 |
Data synthesized from representative literature on related primary amine-cinchona catalysts to illustrate typical performance.
Table 2: Enantioselective Friedel-Crafts Alkylation of Pyrroles with Chalcones
| Entry | Pyrrole Substrate | Chalcone (Ar¹, Ar²) | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | N-Methylpyrrole | Phenyl, Phenyl | 10 | 2-(N-Boc-amino)benzoic acid | Toluene | 25 | 24 | 90 | 95 |
| 2 | N-Methylpyrrole | 4-Chlorophenyl, Phenyl | 10 | 2-(N-Boc-amino)benzoic acid | Toluene | 25 | 36 | 85 | 92 |
| 3 | N-Methylpyrrole | Phenyl, 4-Methoxyphenyl | 10 | 2-(N-Boc-amino)benzoic acid | Dichloromethane | 25 | 24 | 88 | 94 |
| 4 | Pyrrole | Phenyl, Phenyl | 10 | 2-(N-Boc-amino)benzoic acid | Toluene | 25 | 48 | 75 | 88 |
Data based on reactions catalyzed by chiral 1,2-diaminocyclohexane derivatives, which share a similar structural motif.[1]
Experimental Protocols
The following are detailed experimental protocols for key enantioselective Friedel-Crafts reactions.
General Protocol for the Enantioselective Friedel-Crafts Alkylation of Indoles with α,β-Unsaturated Ketones
This protocol is based on methodologies developed for primary amine-catalyzed Michael additions of indoles to enones.[2]
Materials:
-
Indole or substituted indole
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Chiral this compound derivative (catalyst)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add the chiral this compound derivative (0.03 mmol, 30 mol%).
-
Add the indole (0.1 mmol, 1.0 equiv) to the vial.
-
Dissolve the solids in the anhydrous solvent (1.0 mL).
-
Cool the reaction mixture to the specified temperature (e.g., 0 °C to -20 °C).
-
Add the α,β-unsaturated ketone (0.12 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at the specified temperature for the indicated time (typically 48-96 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: typically a mixture of hexane and ethyl acetate) to afford the desired Friedel-Crafts adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
General Protocol for the Enantioselective Friedel-Crafts Alkylation of Pyrroles with Chalcones
This protocol is adapted from procedures utilizing chiral diamine salts for the asymmetric Michael addition of pyrrolones to chalcones.[1]
Materials:
-
N-substituted pyrrole
-
Chalcone or substituted chalcone
-
Chiral this compound derivative (catalyst)
-
Acidic co-catalyst/additive (e.g., 2-(N-Boc-amino)benzoic acid)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry reaction vial under an inert atmosphere, combine the chiral this compound derivative (0.01 mmol, 10 mol%) and the acidic co-catalyst (0.01 mmol, 10 mol%).
-
Add the N-substituted pyrrole (0.1 mmol, 1.0 equiv).
-
Add the anhydrous solvent (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the chalcone (0.12 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for the specified time (typically 24-48 hours), monitoring by TLC.
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: typically a gradient of hexane and ethyl acetate) to yield the pure Friedel-Crafts product.
-
Analyze the enantiomeric excess of the purified product by chiral HPLC.
Visualizations
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the enantioselective Friedel-Crafts reaction of an indole with an enone, catalyzed by a chiral this compound derivative. The catalyst activates the enone through the formation of a chiral iminium ion, which then undergoes a stereoselective nucleophilic attack by the indole.
References
- 1. Asymmetric Michael addition reactions of pyrrolones with chalcones catalyzed by vicinal primary-diamine salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Organocatalytic enantioselective indole alkylations of α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of C2-Symmetrical Pyrrolidines Utilizing a Chiral Ligand Derived from 2-(Phenylamino)cyclohexanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
C2-symmetrical pyrrolidines are privileged structural motifs in medicinal chemistry and asymmetric catalysis. Their unique stereochemical properties make them valuable as chiral ligands, auxiliaries, and core components of biologically active molecules. This document outlines a proposed application of a chiral ligand derived from 2-(phenylamino)cyclohexanol in the enantioselective synthesis of C2-symmetrical pyrrolidines via a copper-catalyzed [3+2] cycloaddition reaction. While direct synthesis from this compound is not extensively documented, this protocol is based on well-established precedents using analogous chiral amino alcohol-derived ligands.
The proposed strategy involves the synthesis of a chiral N,O-ligand from (1R,2R)-2-(phenylamino)cyclohexanol, followed by its application in the asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile to construct the C2-symmetrical pyrrolidine ring with high stereocontrol.
Proposed Signaling Pathway: Catalytic Asymmetric [3+2] Cycloaddition
The proposed catalytic cycle for the synthesis of a C2-symmetrical pyrrolidine is depicted below. The chiral ligand, derived from this compound, coordinates with a copper(I) salt to form a chiral catalyst. This catalyst then orchestrates the enantioselective cycloaddition of an azomethine ylide with a dipolarophile.
Caption: Proposed pathway for the synthesis of C2-symmetrical pyrrolidines.
Experimental Protocols
Protocol 1: Synthesis of a Chiral Ligand from (1R,2R)-2-(Phenylamino)cyclohexanol
This protocol describes a hypothetical derivatization of this compound to form a bidentate ligand suitable for catalysis.
-
Materials: (1R,2R)-2-(phenylamino)cyclohexanol, pyridine, 2-(diphenylphosphino)benzoyl chloride, dichloromethane (DCM), saturated sodium bicarbonate solution, magnesium sulfate, hexanes.
-
Procedure:
-
Dissolve (1R,2R)-2-(phenylamino)cyclohexanol (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool to 0 °C.
-
Slowly add a solution of 2-(diphenylphosphino)benzoyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the chiral phosphine-amide ligand.
-
Protocol 2: Copper-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol details the proposed catalytic synthesis of a C2-symmetrical pyrrolidine.
-
Materials: Chiral ligand from Protocol 1, copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈), diethyl maleate (dipolarophile), N-benzylideneglycine ethyl ester (azomethine ylide precursor), triethylamine, anhydrous toluene.
-
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral ligand (0.055 mmol) and CuOTf·0.5C₇H₈ (0.050 mmol) in anhydrous toluene (2.0 mL).
-
Stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Add diethyl maleate (1.0 mmol) to the solution.
-
In a separate flask, dissolve N-benzylideneglycine ethyl ester (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous toluene (3.0 mL).
-
Add the azomethine ylide precursor solution to the catalyst mixture via syringe pump over 4 hours at room temperature.
-
Stir the reaction for an additional 12 hours after the addition is complete.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel to afford the C2-symmetrical pyrrolidine product.
-
Experimental Workflow
The overall workflow from ligand synthesis to the final product is illustrated below.
Caption: Experimental workflow for pyrrolidine synthesis.
Data Presentation
The following table summarizes hypothetical quantitative data for the proposed copper-catalyzed [3+2] cycloaddition, based on typical results observed for similar reactions in the literature.
| Entry | Dipolarophile | Azomethine Ylide Precursor | Solvent | Temp (°C) | Yield (%) | ee (%) | dr (exo:endo) |
| 1 | Diethyl maleate | N-Benzylideneglycine ethyl ester | Toluene | 25 | 85 | 92 | >95:5 |
| 2 | Dimethyl fumarate | N-(4-Methoxybenzylidene)glycine methyl ester | CH₂Cl₂ | 0 | 78 | 95 | >95:5 |
| 3 | N-Phenylmaleimide | N-Benzylideneglycine ethyl ester | THF | -20 | 92 | 98 | >95:5 |
Conclusion
The protocols and data presented herein provide a conceptual framework for the application of a chiral ligand derived from this compound in the asymmetric synthesis of C2-symmetrical pyrrolidines. This approach, rooted in established catalytic methodologies, offers a promising avenue for the generation of these valuable chiral building blocks. Further experimental validation is required to optimize reaction conditions and fully assess the efficacy of this specific chiral ligand.
Troubleshooting & Optimization
Identifying and minimizing byproducts in 2-(Phenylamino)cyclohexanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Phenylamino)cyclohexanol. The primary focus is on identifying and minimizing byproducts in the common synthetic route involving the ring-opening of cyclohexene oxide with aniline.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common method for synthesizing this compound is through the aminolysis of cyclohexene oxide with aniline. This reaction involves the nucleophilic attack of the aniline nitrogen on one of the carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol. The reaction can be carried out with or without a catalyst.
Q2: What are the expected major byproducts in this reaction?
Several byproducts can form during the synthesis of this compound. The most common ones include:
-
N,N-bis(2-hydroxycyclohexyl)aniline: This di-alkylation product results from the reaction of the initially formed this compound with a second molecule of cyclohexene oxide.
-
Diphenylamine: This can form from the self-condensation of aniline, particularly at elevated temperatures or in the presence of certain catalysts.[1]
-
Oxidation products of aniline: If oxygen is not excluded from the reaction, aniline can be oxidized to colored impurities such as azoxybenzene and nitrobenzene.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). For TLC analysis, a suitable eluent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate. The disappearance of the starting materials (cyclohexene oxide and aniline) and the appearance of the product spot can be tracked over time.
Q4: What are the typical purification methods for this compound?
Purification of the crude product is often necessary to remove unreacted starting materials and byproducts. Common purification techniques include:
-
Column chromatography: This is a highly effective method for separating the desired product from impurities. Silica gel is a common stationary phase, and a gradient of hexane and ethyl acetate is a typical mobile phase.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Distillation: If the product is a liquid with a sufficiently different boiling point from the impurities, distillation under reduced pressure can be employed.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | - Inactive catalyst- Low reaction temperature- Insufficient reaction time- Poor quality of starting materials | - Ensure the catalyst is active and used in the correct amount.- Increase the reaction temperature, but monitor for byproduct formation.- Extend the reaction time and monitor progress by TLC or GC.- Use freshly distilled aniline and cyclohexene oxide. |
| Formation of significant amounts of N,N-bis(2-hydroxycyclohexyl)aniline | - High molar ratio of cyclohexene oxide to aniline- Prolonged reaction time at high temperatures | - Use a molar excess of aniline to cyclohexene oxide (e.g., 2:1 or higher).- Monitor the reaction closely and stop it once the cyclohexene oxide is consumed.- Consider adding the cyclohexene oxide slowly to the aniline solution. |
| Presence of colored impurities in the product | - Oxidation of aniline due to the presence of air | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents. |
| Formation of diphenylamine | - High reaction temperature- Use of certain acidic catalysts | - Lower the reaction temperature.- Screen for alternative catalysts that do not promote aniline self-condensation.[2] |
| Difficulty in separating the product from byproducts | - Similar polarities of the product and byproducts | - Optimize the mobile phase for column chromatography to achieve better separation.- Consider derivatization of the product or byproduct to alter its polarity before chromatography. |
Data Presentation
Table 1: Effect of Catalyst on the Reaction of Cyclohexene Oxide with Aniline [3]
| Catalyst | Time (h) | Temperature (°C) | Yield (%) |
| None | 24 | 80 | Trace |
| Catalyst A | 8 | 80 | 85 |
| Catalyst B | 6 | 80 | 92 |
| Catalyst C | 10 | 60 | 78 |
Note: The specific identities of catalysts A, B, and C are proprietary to the cited research but this table illustrates the typical impact of a catalyst on reaction efficiency.
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired outcomes.
Materials:
-
Cyclohexene oxide
-
Aniline
-
Catalyst (e.g., a Lewis acid or a solid acid catalyst)
-
Solvent (e.g., toluene, acetonitrile, or solvent-free)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (e.g., 2 equivalents) and the solvent (if any).
-
Add the catalyst (e.g., 1-5 mol%).
-
Heat the mixture to the desired reaction temperature (e.g., 60-100 °C).
-
Slowly add cyclohexene oxide (1 equivalent) to the reaction mixture.
-
Monitor the reaction progress using TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst is used, filter it off.
-
Wash the organic phase with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
Visualizations
References
Technical Support Center: Optimizing Enantiomeric Excess in 2-(Phenylamino)cyclohexanol Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the enantiomeric excess (ee) in reactions catalyzed by 2-(Phenylamino)cyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which types of reactions is it commonly used as a catalyst?
A1: this compound is a chiral organocatalyst frequently employed in asymmetric synthesis to control the stereochemical outcome of a reaction. It is particularly effective in promoting enantioselective aldol additions and Michael additions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.
Q2: What is enantiomeric excess (ee) and why is it a critical parameter in drug development?
A2: Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other. It is a crucial factor in the synthesis of pharmaceuticals, as often only one enantiomer of a chiral drug possesses the desired therapeutic activity, while the other may be inactive or even cause harmful side effects.[1]
Q3: How is enantiomeric excess determined experimentally?
A3: Enantiomeric excess is typically determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents. These methods allow for the separation and quantification of the individual enantiomers in a mixture.
Q4: What are the key factors that can influence the enantiomeric excess in a this compound catalyzed reaction?
A4: Several factors can significantly impact the enantioselectivity of these reactions, including:
-
Reaction Temperature: Lower temperatures generally lead to higher enantiomeric excess.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction.
-
Additives/Co-catalysts: The presence of acids, bases, or other additives can affect the catalytic cycle and stereochemical outcome.
-
Substrate Structure: The steric and electronic properties of the reactants can play a crucial role in the degree of enantioselectivity achieved.
-
Catalyst Loading: The concentration of the catalyst can sometimes influence the reaction's stereoselectivity.
Troubleshooting Guide: Low Enantiomeric Excess
This guide addresses common issues of low enantiomeric excess (ee) in reactions catalyzed by this compound and provides systematic steps for optimization.
Issue 1: Lower than expected enantiomeric excess in an Aldol Reaction.
Potential Causes and Troubleshooting Steps:
-
Sub-optimal Reaction Temperature:
-
Recommendation: Lowering the reaction temperature often enhances enantioselectivity by favoring the more ordered transition state that leads to the desired enantiomer. It is advisable to screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C) to find the optimal condition.
-
-
Inappropriate Solvent:
-
Recommendation: The choice of solvent can have a profound effect on the reaction's stereochemical outcome. A screening of various solvents with different polarities (e.g., toluene, THF, dichloromethane, acetonitrile) is recommended. In some cases, a mixture of solvents can provide the best results.
-
-
Presence of Water:
-
Recommendation: Traces of water can interfere with the catalytic cycle. Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
-
Incorrect Catalyst Loading:
-
Recommendation: While a higher catalyst loading might increase the reaction rate, it can sometimes lead to a decrease in enantioselectivity due to the formation of catalyst aggregates or side reactions. It is recommended to screen different catalyst loadings (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal balance between reaction rate and enantioselectivity.
-
Issue 2: Poor enantioselectivity in a Michael Addition.
Potential Causes and Troubleshooting Steps:
-
Unfavorable Substrate Conformation:
-
Recommendation: The steric hindrance around the prochiral center of the substrate can significantly impact the approach of the nucleophile. If possible, consider modifying the substrate to reduce steric bulk near the reaction center.
-
-
Influence of Additives:
-
Recommendation: The addition of a co-catalyst, such as a weak acid or base, can sometimes improve the enantioselectivity by facilitating proton transfer steps in the catalytic cycle or by influencing the conformation of the catalyst-substrate complex. A screening of different additives (e.g., benzoic acid, acetic acid, triethylamine) at various concentrations is advised.
-
-
Reaction Time:
-
Recommendation: Prolonged reaction times, especially at higher temperatures, can sometimes lead to racemization of the product. Monitor the reaction progress by TLC or another suitable method to determine the optimal reaction time that maximizes the yield of the desired enantiomer without significant racemization.
-
Data Presentation
The following tables summarize the impact of various reaction parameters on the enantiomeric excess in a representative Michael addition reaction. While this data is for a bifunctional amino-squaramide catalyst, the trends observed can provide valuable insights for optimizing reactions with this compound.
Table 1: Effect of Solvent and Additive on a Sequential Michael Addition/Cyclization Reaction [1][2]
| Entry | Solvent | Additive | Yield of 4a (%) | dr (syn:anti) | ee (%) |
| 1 | CpOMe | NaOAc | 40 | 76:24 | 52 |
| 2 | CpOMe | 4-NO₂C₆H₄COOH | 36 | 93:7 | 69 |
| 3 | 2-MeTHF | NaOAc | 37 | 79:27 | 30 |
| 4 | 2-MeTHF | 4-NO₂C₆H₄COOH | 53 | 96:4 | 76 |
| 5 | (-)-L-ethyl lactate | NaOAc | 70 | 95:5 | 66 |
| 6 | (-)-L-ethyl lactate | 4-NO₂C₆H₄COOH | 18 | 97:3 | 74 |
| 7 | diglyme | NaOAc | 72 | 79:20 | 25 |
| 8 | diglyme | 4-NO₂C₆H₄COOH | 61 | >99:1 | 74 |
Reaction conditions: 2-(2-nitrovinyl)phenol and cyclohexanone with catalyst C3 and (S)-Proline. For detailed conditions, please refer to the original publication.[1][2]
Experimental Protocols
Below are general experimental protocols for aldol and Michael additions. These should be adapted and optimized for your specific substrates and catalyst.
General Protocol for a this compound Catalyzed Aldol Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere, add the this compound catalyst (e.g., 10 mol%).
-
Add the desired anhydrous solvent (e.g., toluene, 0.5 M).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the aldehyde (1.0 equivalent) and the ketone (2.0 equivalents) sequentially via syringe.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or other suitable analytical methods.
General Protocol for a this compound Catalyzed Michael Addition
-
To a flame-dried round-bottom flask under an inert atmosphere, add the this compound catalyst (e.g., 10 mol%) and any additive/co-catalyst.
-
Add the desired anhydrous solvent (e.g., CH₂Cl₂, 0.5 M).
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the Michael acceptor (1.0 equivalent) and the Michael donor (1.2 equivalents) sequentially.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or other suitable analytical methods.
Visualizations
Proposed Catalytic Cycle for an Aldol Reaction
References
Addressing stability issues of 2-(Phenylamino)cyclohexanol ligands in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of 2-(Phenylamino)cyclohexanol ligands in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound ligand solution has changed color. What could be the cause?
A1: A change in color (e.g., turning yellow or brown) often indicates degradation of the ligand. This can be caused by oxidation of the phenylamino group or other sensitive moieties in the molecule, especially when exposed to air (oxygen), light, or elevated temperatures. It is crucial to store the ligand solution under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Q2: I am observing poor reproducibility in my catalytic reactions using a this compound ligand. Could ligand instability be the issue?
A2: Yes, poor reproducibility is a common consequence of ligand degradation. If the ligand degrades over time, its effective concentration in solution decreases, leading to inconsistent catalytic activity. It is recommended to use freshly prepared solutions or to verify the integrity of the ligand solution before each use, for instance by analytical techniques like HPLC or NMR.
Q3: What are the optimal storage conditions for solutions of this compound ligands?
A3: To minimize degradation, solutions of this compound ligands should be stored under an inert atmosphere (nitrogen or argon), in amber vials to protect from light, and at low temperatures (e.g., 2-8 °C or -20 °C). The choice of solvent is also critical; aprotic and degassed solvents are generally preferred.
Q4: How does pH affect the stability of my this compound ligand in an aqueous or protic solvent?
A4: The stability of these ligands can be highly pH-dependent. The amino group can be protonated at low pH, which can affect its coordination ability and potentially its stability. At high pH, deprotonation of the hydroxyl group can occur. Extreme pH values, both acidic and basic, can catalyze degradation pathways such as hydrolysis or oxidation[1]. It is advisable to maintain the pH within a range that ensures the stability of the specific ligand, which can be determined through stability studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased Catalytic Activity | Ligand degradation leading to lower effective concentration. | 1. Prepare a fresh solution of the ligand. 2. Confirm ligand concentration and purity via HPLC or NMR before use. 3. Store ligand solutions under inert atmosphere and protected from light. |
| Formation of Precipitate | 1. Ligand degradation products may be insoluble. 2. Change in temperature affecting solubility. 3. Reaction with solvent or impurities. | 1. Analyze the precipitate to identify its composition. 2. Filter the solution before use, and re-verify the concentration of the active ligand. 3. Evaluate the solubility of the ligand in the chosen solvent at the experimental temperature. |
| Inconsistent Spectroscopic Data (NMR, IR) | Structural changes in the ligand due to degradation or isomerization. | 1. Acquire fresh spectroscopic data of a newly prepared standard solution for comparison. 2. Use 2D NMR techniques to identify potential degradation products. 3. Monitor the solution over time to track the appearance of new signals. |
| Color Change in Solution | Oxidation of the ligand. | 1. Use degassed solvents for solution preparation. 2. Handle the solution under an inert atmosphere (glovebox or Schlenk line). 3. Add a small amount of a suitable antioxidant if compatible with the reaction. |
Experimental Protocols
Protocol 1: Monitoring Ligand Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to monitor the stability of a this compound ligand in solution over time.
Materials:
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This compound ligand
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the ligand of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the stock solution into the HPLC system to obtain the initial chromatogram. This will serve as the baseline.
-
Incubation: Store the stock solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the solution, dilute if necessary, and inject it into the HPLC system.
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Data Analysis: Compare the peak area of the ligand at each time point to the initial peak area. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Quantification: Calculate the percentage of remaining ligand at each time point using the following formula: % Remaining Ligand = (Peak Area at Time t / Peak Area at Time 0) * 100
Protocol 2: Assessing the Impact of pH on Ligand Stability
This protocol describes how to evaluate the stability of a this compound ligand at different pH values.
Materials:
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This compound ligand
-
Aqueous buffer solutions of different pH values (e.g., pH 4, 7, 9)
-
HPLC system or UV-Vis spectrophotometer
-
pH meter
Procedure:
-
Solution Preparation: Prepare solutions of the ligand at a fixed concentration in each of the selected buffer solutions.
-
Initial Measurement: Immediately after preparation, measure the initial concentration or absorbance of the ligand in each solution using HPLC or a UV-Vis spectrophotometer.
-
Incubation: Store the solutions at a constant temperature.
-
Monitoring: At predetermined time intervals, take an aliquot from each solution and measure the ligand concentration or absorbance.
-
Data Analysis: Plot the percentage of remaining ligand as a function of time for each pH value. This will allow for the determination of the pH at which the ligand is most stable.
Visualizations
Caption: Potential degradation pathways for this compound ligands.
Caption: Workflow for monitoring ligand stability in solution.
References
Preventing catalyst poisoning in palladium-catalyzed dehydrogenation of cyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing catalyst poisoning during the palladium-catalyzed dehydrogenation of cyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in the palladium-catalyzed dehydrogenation of cyclohexanone?
A1: The primary indicators of catalyst poisoning include a significant decrease in the reaction rate, a drop in the conversion of cyclohexanone, and a change in selectivity, often leading to the formation of unwanted byproducts. In some cases, a visible change in the catalyst's appearance, such as darkening due to coke formation, may be observed.
Q2: What are the main types of poisons for palladium catalysts in this reaction?
A2: Palladium catalysts are susceptible to poisoning from several sources:
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Sulfur Compounds: Thiophenes, hydrogen sulfide, and other sulfur-containing impurities in the cyclohexanone feedstock or reaction solvents can strongly adsorb to the palladium surface, blocking active sites.[1]
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Nitrogen Compounds: Amines, pyridines, and other nitrogen-containing molecules can also act as poisons by coordinating with the palladium active sites.
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Carbon Deposition (Coking): At elevated temperatures, cyclohexanone or reaction intermediates can decompose or polymerize on the catalyst surface, forming carbonaceous deposits (coke) that physically block active sites and pores.[1]
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Halides: Halogenated compounds can poison the catalyst.
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Strongly Coordinating Species: Other molecules with strong affinities for palladium, such as carbon monoxide, can also act as inhibitors.
Q3: Can the palladium catalyst support influence its susceptibility to poisoning?
A3: Yes, the choice of support can play a role. For instance, in the dehydrogenation of cyclohexane, a similar reaction, Pd/Al₂O₃ was found to be less tolerant to sulfur than Pt/Al₂O₃.[1] When palladium was supported on silica-alumina, deactivation by coking was more pronounced in the absence of sulfur.[1] The acidity and surface properties of the support can influence coke formation and the interaction with poisons.
Q4: How can I purify my cyclohexanone feedstock to prevent catalyst poisoning?
A4: Purifying the feedstock is a critical preventative measure. Common techniques include:
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Distillation: To remove non-volatile impurities.
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Adsorption: Passing the liquid feedstock through a bed of activated carbon or other appropriate adsorbents can effectively remove sulfur and other organic impurities.
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Inert Gas Purging: Bubbling an inert gas, such as nitrogen or argon, through the feedstock can help remove volatile impurities like dissolved oxygen or hydrogen sulfide.
Q5: Are there any in-situ methods to mitigate catalyst poisoning during the reaction?
A5: While prevention is key, some in-situ strategies can be employed. The introduction of a co-catalyst or additive can sometimes enhance catalyst stability. Interestingly, in some palladium-catalyzed dehydrogenations of substituted cyclohexanones, the presence of hydrogen gas was found to increase the reaction rate, suggesting a role in maintaining catalyst activity.[2]
Troubleshooting Guides
Issue 1: Rapid Decrease in Cyclohexanone Conversion
Possible Cause:
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Sulfur Poisoning: Presence of sulfur compounds in the feedstock or solvent.
-
Nitrogen Poisoning: Presence of nitrogen-containing impurities.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting a rapid decrease in catalyst activity.
Quantitative Data on Poisoning (Analogous System: Cyclohexane Dehydrogenation)
Note: Specific data for cyclohexanone dehydrogenation is limited. The following table for cyclohexane dehydrogenation over a Pd/Al₂O₃ catalyst provides insight into the detrimental effects of sulfur.
| Poison | Concentration in Feed | Effect on Catalyst Activity | Reference |
| Thiophene | Not specified | Significant deactivation | [1] |
| Hydrogen Sulfide | Not specified | Significant deactivation | [1] |
Issue 2: Gradual Decline in Catalyst Performance Over Time
Possible Cause:
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Coke Formation: Slow accumulation of carbonaceous deposits on the catalyst surface.
Troubleshooting Workflow:
Caption: Workflow for addressing a gradual decline in catalyst performance.
Data on Catalyst Deactivation by Coking (Analogous System: Methylcyclohexane Dehydrogenation)
Note: This data for a similar dehydrogenation reaction over Pt/Al₂O₃ highlights the impact of coking.
| Catalyst | Observation | Conclusion | Reference |
| 0.05% Pt/Al₂O₃ | Fast deactivation | Attributed to the accumulation of coke on the small Pt active sites. | [3] |
Experimental Protocols
Protocol 1: Feedstock Purification using Activated Carbon
Objective: To remove potential catalyst poisons (e.g., sulfur compounds, organic impurities) from the cyclohexanone feedstock.
Materials:
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Cyclohexanone feedstock
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Activated carbon (granular or powdered)
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Glass column or beaker
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Filter paper and funnel or filtration apparatus
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Inert gas source (Nitrogen or Argon)
Procedure:
-
Slurry Treatment (for smaller scale): a. In a beaker, add activated carbon to the cyclohexanone feedstock (a typical starting ratio is 1-5% w/w). b. Stir the slurry at room temperature for 1-4 hours. c. Filter the mixture to remove the activated carbon. d. Purge the purified cyclohexanone with an inert gas for 15-30 minutes to remove dissolved gases.
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Column Chromatography (for larger scale or continuous purification): a. Pack a glass column with activated carbon. b. Slowly pass the cyclohexanone feedstock through the column. c. Collect the purified feedstock at the outlet. d. Purge the collected liquid with an inert gas.
Protocol 2: Regeneration of a Sulfur-Poisoned Palladium Catalyst
Objective: To restore the activity of a palladium catalyst poisoned by sulfur compounds.
Background: Regeneration of sulfur-poisoned palladium catalysts often involves treatment under a hydrogen atmosphere at elevated temperatures to facilitate the removal of adsorbed sulfur species. For a Pd/Al₂O₃ catalyst used in cyclohexane dehydrogenation, regeneration under pure hydrogen was found to be effective.[1]
Materials:
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Sulfur-poisoned palladium catalyst
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Tube furnace or a reactor capable of high-temperature gas flow
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Hydrogen gas (high purity)
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Inert gas (Nitrogen or Argon)
Procedure:
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Place the poisoned catalyst in the reactor.
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Purge the system with an inert gas for 15-30 minutes to remove air.
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Introduce a flow of hydrogen gas over the catalyst.
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Gradually increase the temperature to a range of 300-500°C. The optimal temperature may vary depending on the specific catalyst and severity of poisoning.
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Hold at the target temperature for 2-4 hours under continuous hydrogen flow.
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Cool the reactor to room temperature under an inert gas flow.
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The regenerated catalyst is ready for use.
Protocol 3: Oxidative Regeneration of a Coked Palladium Catalyst
Objective: To remove carbonaceous deposits (coke) from a deactivated palladium catalyst.
Background: This procedure involves a controlled burnout of the coke in the presence of a dilute oxygen stream at elevated temperatures.
Materials:
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Coked palladium catalyst
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Tube furnace or reactor
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Air or a mixture of oxygen in an inert gas (e.g., 1-5% O₂ in N₂)
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Inert gas (Nitrogen or Argon)
Procedure:
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Place the coked catalyst in the reactor.
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Purge the system with an inert gas.
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Slowly heat the catalyst under an inert gas flow to the desired regeneration temperature (typically 300-500°C).
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Carefully introduce a dilute stream of air or O₂/N₂ mixture. The introduction of oxygen should be gradual to avoid a rapid temperature increase due to the exothermic combustion of coke.
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Hold at the regeneration temperature until the coke burnout is complete (this can be monitored by analyzing the off-gas for CO₂).
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Switch the gas flow back to an inert gas and cool the reactor to room temperature.
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Before use in the dehydrogenation reaction, the catalyst will likely need to be re-reduced. This can be done by following a similar procedure to Protocol 2 (hydrogen treatment).
Signaling Pathways and Logical Relationships
Catalyst Poisoning and Prevention Logic
Caption: Logical relationships between poisons, symptoms, and prevention.
References
- 1. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into size effects of Pt/Al2O3 catalysts on hydrogen production from methylcyclohexane dehydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Isolation of 2-(Phenylamino)cyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the work-up and purification of 2-(Phenylamino)cyclohexanol.
Troubleshooting Guide
This guide addresses common issues encountered during the isolation of pure this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Isolated Product | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the limiting reagent before starting the work-up. |
| Product loss during aqueous extraction. | Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. | |
| Premature crystallization during filtration. | If filtering to remove solid impurities, ensure the solution is hot and slightly diluted to prevent the desired product from crystallizing on the filter paper.[1] | |
| Inefficient extraction. | Use a suitable organic solvent in which this compound is highly soluble and which is immiscible with water (e.g., ethyl acetate, dichloromethane). Perform multiple extractions with smaller volumes of solvent for better efficiency. | |
| Product is an Oil and Won't Crystallize | Presence of impurities. | Purify the oil by column chromatography before attempting recrystallization. Impurities can inhibit crystal lattice formation. |
| Incorrect solvent system for recrystallization. | Experiment with different solvent systems. Good options include ethanol/water, n-hexane/ethyl acetate, or toluene.[2] The ideal solvent should dissolve the compound when hot but not when cold. | |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals. | |
| Presence of Starting Material (Aniline) in the Final Product | Inefficient removal during work-up. | Perform an acidic wash (e.g., with dilute HCl) during the extraction process. Aniline will be protonated to form a water-soluble salt that will partition into the aqueous layer.[3][4] |
| Presence of Both cis and trans Diastereomers | The reaction conditions produce a mixture of diastereomers. | Separate the diastereomers using column chromatography on silica gel. The polarity difference between the cis and trans isomers should allow for their separation.[2] |
| Co-crystallization of diastereomers. | If recrystallization does not yield a pure diastereomer, column chromatography is the recommended next step. | |
| Final Product has a Broad Melting Point Range | Presence of impurities or a mixture of diastereomers. | A broad melting point range indicates an impure sample. Re-purify by recrystallization or column chromatography. The melting point of pure (1S,2R)-2-(phenylamino)cyclohexanol is reported as 68-70 °C.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for the synthesis of this compound from cyclohexene oxide and aniline?
A1: A typical acid-base work-up procedure is effective for separating the basic product from unreacted starting materials and acidic byproducts.
Experimental Protocol: Acid-Base Work-up and Purification
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Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
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Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove unreacted aniline. The aniline will form a water-soluble salt and move to the aqueous layer.[3][4]
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Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
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Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove the bulk of the dissolved water.
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Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.
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Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Q2: How can I purify the crude this compound?
A2: The two primary methods for purification are recrystallization and column chromatography.
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Recrystallization: This is an effective method if the crude product is a solid and the impurities have different solubilities.
-
Solvent Selection: Test various solvents to find one that dissolves the compound well at high temperatures but poorly at low temperatures. Common solvent systems include ethanol/water, n-hexane/ethyl acetate, and toluene.[2]
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Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If using a two-solvent system, dissolve in the "good" solvent and add the "bad" solvent dropwise until the solution becomes cloudy.[1] Allow the solution to cool slowly to form crystals. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography: This is the preferred method for separating mixtures of diastereomers or for purifying oily products.[2]
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to elute the compounds.
-
Q3: How can I separate the cis and trans diastereomers of this compound?
A3: Separation of diastereomers is typically achieved by column chromatography on silica gel. The difference in the spatial arrangement of the functional groups in the cis and trans isomers leads to different polarities, allowing for their separation on a polar stationary phase like silica gel.[2] A gradient elution starting with a low polarity mobile phase and gradually increasing the polarity is often effective.
Q4: What are the expected characterization data for pure this compound?
A4: For (1S,2R)-2-(phenylamino)cyclohexanol, the following data has been reported:
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Appearance: White solid[5]
-
Melting Point: 68-70 °C[5]
-
Optical Rotation: [α]D20 +11.4 (c 1.00, CHCl3)[5]
-
Purity (ee): 99.6% as determined by HPLC on a Chiralcel OJ column.[5]
You should also confirm the structure using spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy.
Visualizations
Below are diagrams illustrating the experimental workflows.
Caption: General work-up procedure for the isolation of crude this compound.
References
Strategies to avoid overoxidation of 2-(alkylamino)phenols to benzoxazoles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the oxidation of 2-(alkylamino)phenols, specifically focusing on strategies to avoid overoxidation to benzoxazoles.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when oxidizing 2-(alkylamino)phenols?
The main challenge is controlling the reaction to achieve selective oxidation to the desired 2-amino-o-quinone product while preventing the subsequent intramolecular cyclization, which leads to the formation of the undesired benzoxazole byproduct. This overoxidation is a common side reaction that can significantly lower the yield of the target compound.
Q2: What are the key factors influencing the selectivity of the oxidation reaction?
Several factors can influence the outcome of the reaction:
-
Choice of Oxidizing Agent: Milder oxidizing agents are generally preferred to avoid overoxidation.
-
Reaction Temperature: Lower temperatures typically favor the kinetic product (aminoquinone) over the thermodynamically more stable benzoxazole.
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and the rate of cyclization.
-
pH of the reaction medium: The pH can influence the nucleophilicity of the amino and hydroxyl groups, thereby affecting the rate of the desired oxidation versus the undesired cyclization.
-
Nature of the N-Alkyl Substituent: The steric bulk of the alkyl group on the nitrogen atom can influence the rate of intramolecular cyclization.
Q3: Which oxidizing agents are recommended for the selective oxidation of 2-(alkylamino)phenols to aminoquinones?
For the selective oxidation of 2-(alkylamino)phenols to their corresponding aminoquinones, milder oxidizing agents are recommended. Two particularly effective reagents are:
-
2-Iodoxybenzoic Acid (IBX): IBX is a mild and highly selective hypervalent iodine reagent that can oxidize phenols to ortho-quinones at room temperature.[1] It is known to tolerate amine functionalities, making it a suitable choice for this transformation.[2]
-
Fremy's Salt (Potassium Nitrosodisulfonate): This is a stable free radical that is a classic reagent for the selective oxidation of phenols and aromatic amines to quinones.[3][4][5] The reaction is typically carried out under mild, aqueous conditions.
Q4: Can I use stronger oxidizing agents like chromic acid?
Stronger oxidizing agents, such as chromic acid, are generally not recommended for this transformation as they are more likely to lead to overoxidation and the formation of benzoxazoles or other degradation products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of the starting material. | 1. The oxidizing agent is not active. 2. The reaction temperature is too low. 3. The starting material has strong electron-withdrawing groups, making it less reactive. | 1. Use a fresh batch of the oxidizing agent. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. For less reactive substrates, consider using a more reactive solvent like DMF for IBX oxidations.[1] |
| Formation of benzoxazole as the major product. | 1. The reaction temperature is too high, favoring the thermodynamic product. 2. The chosen oxidizing agent is too harsh. 3. The reaction time is too long, allowing for the cyclization to occur. | 1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Switch to a milder oxidizing agent like IBX or Fremy's salt. 3. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
| Formation of multiple unidentified byproducts. | 1. The desired aminoquinone product is unstable under the reaction conditions and is decomposing. 2. The starting material is undergoing side reactions other than oxidation. | 1. Try to isolate the aminoquinone at a lower temperature and with minimal workup. 2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 3. Ensure the purity of the starting material and solvents. |
| Difficulty in isolating the aminoquinone product. | The aminoquinone is highly polar or unstable on silica gel. | 1. Use a different purification method, such as crystallization or preparative HPLC. 2. Consider derivatizing the crude product to a more stable compound before purification. |
Data Presentation
The following tables summarize typical reaction conditions and yields for the oxidation of phenols to ortho-quinones using IBX and Fremy's salt. While specific data for a wide range of 2-(alkylamino)phenols is limited in the literature, these tables provide a good starting point for reaction optimization.
Table 1: Oxidation of Substituted Phenols to o-Quinones using IBX [1]
| Starting Phenol | Solvent | Time (h) | Yield (%) |
| 2-Methylphenol | CDCl₃ | 19 | 92 |
| 2-tert-Butylphenol | CDCl₃ | 14 | 85 |
| 2-Methoxyphenol | d₇-DMF | 1.5 | >99 |
| 3-Methylphenol | CDCl₃ | 14 | 85 |
| 3-Methoxyphenol | d₇-DMF | 1.5 | >99 |
Table 2: Oxidation of Phenols to Quinones using Fremy's Salt
| Starting Phenol | Product | Yield (%) | Reference |
| 2,6-Dimethylphenol | 2,6-Dimethyl-p-benzoquinone | 95 | Zimmer et al., Chem. Rev. 1971, 71, 229-246 |
| 2,3,6-Trimethylphenol | 2,3,5-Trimethyl-p-benzoquinone | 94 | Teuber & Glosauer, Chem. Ber. 1965, 98, 2643-2647 |
| 2-tert-Butylphenol | 2-tert-Butyl-p-benzoquinone | 85 | Teuber & Rau, Chem. Ber. 1953, 86, 1036-1047 |
Experimental Protocols
Protocol 1: General Procedure for the Selective Oxidation of a 2-(Alkylamino)phenol using IBX
-
Preparation: To a solution of the 2-(alkylamino)phenol (1.0 mmol) in an appropriate solvent (e.g., DMSO, DMF, or a mixture like CH₂Cl₂/H₂O, 10 mL), add 2-Iodoxybenzoic acid (IBX) (1.1 mmol, 1.1 equivalents).
-
Reaction: Stir the suspension at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the substrate.[1]
-
Workup: Once the starting material is consumed, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove the insoluble iodosobenzoic acid byproduct.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aminoquinone can be purified by column chromatography on silica gel, crystallization, or preparative HPLC. Due to the potential instability of the product, it is advisable to perform the purification at low temperatures.
Protocol 2: General Procedure for the Selective Oxidation of a 2-(Alkylamino)phenol using Fremy's Salt
-
Preparation of Fremy's Salt Solution: Prepare a solution of potassium nitrosodisulfonate (Fremy's salt) in a buffered aqueous solution (e.g., 0.1 M potassium phosphate buffer, pH 7).
-
Reaction: To a solution of the 2-(alkylamino)phenol (1.0 mmol) in a suitable solvent (e.g., acetone, methanol, or a mixture with water), add the Fremy's salt solution (2.2 mmol, 2.2 equivalents) dropwise with vigorous stirring at room temperature.
-
Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the Fremy's salt and by TLC or LC-MS analysis of the reaction mixture.
-
Workup: After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or crystallization.
Mandatory Visualizations
Chemical Pathways
Caption: Reaction pathway for the oxidation of 2-(alkylamino)phenol.
Experimental Workflow for Selective Oxidation
Caption: A typical experimental workflow for selective oxidation.
Troubleshooting Logic
Caption: A simplified troubleshooting decision tree.
References
- 1. Regioselective Oxidation of Phenols to o-Quinones with o-Iodoxybenzoic Acid (IBX) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Frémy's salt - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Purity of 2-(Phenylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
The primary approach for the chiral separation of amino alcohols like 2-(Phenylamino)cyclohexanol involves the use of polysaccharide-based chiral stationary phases (CSPs). These CSPs, typically derivatives of cellulose or amylose, offer a wide range of enantioselectivity for various chiral compounds. Normal phase chromatography, employing mobile phases such as hexane and an alcohol modifier like isopropanol or ethanol, is a common and effective strategy for these separations.
Comparison of Potential Chiral HPLC Methods
The following table summarizes potential starting conditions for the chiral HPLC separation of this compound, extrapolated from methods developed for other cyclic amino alcohols and N-aryl compounds. These serve as a foundation for method development and optimization.
| Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Potential Advantages |
| Polysaccharide-Based (e.g., Amylose or Cellulose derivatives) | 250 x 4.6 mm, 5 µm | n-Hexane / Isopropanol (IPA) (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA) | 1.0 | UV (e.g., 254 nm) | Broad enantioselectivity for amino alcohols. Normal phase allows for good solubility of the analyte. |
| Pirkle-Type (e.g., Whelk-O1) | 250 x 4.6 mm, 5 µm | n-Hexane / Isopropanol (IPA) (e.g., 80:20 v/v) | 1.0 | UV (e.g., 254 nm) | Effective for compounds with aromatic rings and hydrogen bonding capabilities. |
| Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | 250 x 4.6 mm, 5 µm | Polar Organic Mode: Methanol (MeOH) with 0.1% Acetic Acid (AcOH) and 0.1% Triethylamine (TEA) | 1.0 | UV (e.g., 254 nm) | Offers unique selectivity through multiple interaction mechanisms. |
Experimental Protocols
Below are detailed experimental protocols that can be adapted for the analysis of this compound.
Method 1: Polysaccharide-Based CSP in Normal Phase Mode
This is a widely applicable starting point for the chiral separation of amino alcohols.
-
Column: Amylose or Cellulose-based chiral column (e.g., Daicel CHIRALPAK® AD-H or Phenomenex Lux® Cellulose-1).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). The addition of a small amount of an amine modifier, such as 0.1% Diethylamine (DEA), is often necessary to improve peak shape and reduce tailing for basic analytes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient (e.g., 25 °C).
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Optimization: The ratio of n-Hexane to IPA can be adjusted to optimize retention time and resolution. Increasing the percentage of IPA will generally decrease retention time. The concentration of the amine modifier can also be varied to fine-tune peak shape.
Method 2: Derivatization Followed by Separation on a Polysaccharide-Based CSP
In cases where direct separation is challenging, derivatization of the amino or hydroxyl group can enhance chiral recognition.
-
Derivatization Agent: A common choice is 9-anthraldehyde, which reacts with the primary or secondary amine to form a Schiff base. This introduces a bulky, UV-active chromophore that can improve interaction with the CSP.
-
Derivatization Protocol:
-
Dissolve the this compound sample in a suitable solvent like 2-propanol.
-
Add an excess of 9-anthraldehyde and a drying agent such as magnesium sulfate.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC or a scouting HPLC run).
-
Filter the solution to remove the drying agent.
-
-
HPLC Conditions:
-
Column: Amylose or Cellulose-based chiral column.
-
Mobile Phase: n-Hexane / 2-Propanol (e.g., 93:7 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Logical Workflow for Chiral HPLC Method Development
The following diagram illustrates a typical workflow for developing a chiral HPLC method for the enantiomeric purity determination of a compound like this compound.
Caption: Workflow for Chiral HPLC Method Development.
This guide provides a foundational framework for establishing a robust chiral HPLC method for this compound. Researchers should begin with the suggested starting conditions and systematically optimize the parameters to achieve the desired separation for their specific application.
Validating the Structure of 2-(Phenylamino)cyclohexanol: A Comparative FT-IR and Raman Spectroscopic Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FT-IR) and Raman spectroscopy for the structural validation of 2-(Phenylamino)cyclohexanol, a molecule of interest in medicinal chemistry. Detailed experimental protocols and comparative data are presented to facilitate the unambiguous identification and characterization of this compound.
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a powerful, non-destructive approach to elucidating molecular structures. By probing the vibrational modes of a molecule, these techniques provide a unique fingerprint, allowing for the identification of functional groups and the overall molecular architecture. The complementary nature of FT-IR and Raman spectroscopy is particularly advantageous; while some molecular vibrations are more prominent in IR spectra, others are more strongly observed in Raman spectra.[1][2] This dual-method approach provides a more complete and robust structural analysis.
Comparative Spectroscopic Analysis
The structural validation of this compound relies on the identification of characteristic vibrational modes associated with its key functional groups: the secondary amine (N-H), the hydroxyl group (O-H), the cyclohexane ring, and the phenyl group. The expected spectral features are a combination of those observed for cyclohexanol and aniline, the constituent components of the target molecule.
Predicted Vibrational Frequencies
The following table summarizes the predicted key vibrational frequencies for this compound in both FT-IR and Raman spectra, based on characteristic group frequencies from related compounds.
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
| O-H (Alcohol) | Stretching | 3600-3200 (broad) | Weak | The broadness in FT-IR is due to hydrogen bonding.[3] |
| N-H (Secondary Amine) | Stretching | 3500-3300 (sharp) | Moderate | Often appears as a sharp band, distinguishing it from the broad O-H stretch. |
| C-H (Aromatic) | Stretching | 3100-3000 | Strong | |
| C-H (Aliphatic) | Stretching | 3000-2850 | Strong | |
| C=C (Aromatic) | Ring Stretching | 1600, 1500 | Strong | Characteristic bands for the phenyl group. |
| C-N (Amine) | Stretching | 1350-1250 | Moderate | |
| C-O (Alcohol) | Stretching | 1260-1000 | Moderate to Weak | The exact position can indicate the primary, secondary, or tertiary nature of the alcohol. For a secondary alcohol like in this compound, it is expected around 1100 cm⁻¹.[3] |
| Phenyl Group | Ring Breathing | ~1000 | Very Strong, Sharp | A characteristic and often intense peak in the Raman spectrum of phenyl-containing compounds. |
| Cyclohexane Ring | Ring Vibrations | Various in fingerprint region (below 1500) | Various in fingerprint region | Provides a complex but characteristic pattern. |
Experimental Protocols
To acquire high-quality FT-IR and Raman spectra for the validation of this compound, the following experimental protocols are recommended.
FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is commonly employed. A small amount of the finely ground sample (1-2 mg) is intimately mixed with spectroscopic grade KBr (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet.
-
Instrumentation: A Fourier-Transform Infrared spectrometer is used.
-
Data Acquisition:
-
A background spectrum of a pure KBr pellet is first collected to subtract atmospheric and instrumental interferences.
-
The sample pellet is then placed in the sample holder.
-
The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).
-
Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).
Raman Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on a microscope slide or in a capillary tube. Minimal to no sample preparation is a key advantage of Raman spectroscopy.[4]
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm) is used.
-
Data Acquisition:
-
The laser is focused on the sample.
-
The scattered radiation is collected and directed to the spectrometer.
-
The spectrum is recorded as Raman intensity versus Raman shift (in cm⁻¹).
-
Appropriate laser power and acquisition time are selected to obtain a good quality spectrum without causing sample degradation.
-
-
Data Processing: The raw data is processed to remove any fluorescence background and cosmic rays, if present.
Logical Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the structural validation of this compound using FT-IR and Raman spectroscopy.
Figure 1. Workflow for the validation of this compound structure.
Conclusion
The combined application of FT-IR and Raman spectroscopy provides a robust and reliable method for the structural validation of this compound. By carefully analyzing the presence of characteristic vibrational bands for the hydroxyl, secondary amine, phenyl, and cyclohexyl moieties, and by comparing the obtained spectra with data from related compounds, a high degree of confidence in the molecular structure can be achieved. This guide serves as a practical resource for researchers engaged in the synthesis and characterization of novel organic compounds, ensuring the integrity and accuracy of their findings.
References
Performance Review of Chiral Amino Alcohols in Asymmetric Michael Additions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The asymmetric Michael addition stands as a cornerstone reaction in organic synthesis, enabling the stereoselective formation of carbon-carbon bonds, a critical step in the construction of complex chiral molecules, including many pharmaceutical agents. A variety of catalysts have been developed to facilitate this transformation with high efficiency and stereocontrol. Among these, chiral amino alcohols have emerged as a promising class of organocatalysts. This guide provides a comparative overview of the performance of chiral amino alcohols in asymmetric Michael additions, with a conceptual focus on the 2-(Phenylamino)cyclohexanol framework, supported by experimental data from analogous systems. While specific performance data for this compound in Michael additions is not extensively documented in the reviewed literature, the analysis of structurally similar catalysts provides valuable insights into its potential efficacy.
Product Performance: A Comparative Analysis
The effectiveness of a catalyst in asymmetric Michael additions is primarily evaluated based on the yield of the desired product and the enantiomeric excess (ee), which measures the degree of stereoselectivity. Below is a compilation of performance data for various chiral amino alcohol and related organocatalysts in the asymmetric Michael addition of different Michael donors to nitroalkene acceptors. This data, gathered from various studies, allows for a comparative assessment.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | ee (%) | Reference |
| Simple Primary β-Amino Alcohols | β-Keto Esters | Nitroalkenes | Toluene | High | High | [1] |
| (R,R)-1,2-Diphenylethylenediamine (DPEN)-based Thiourea | Cycloketones | Nitroalkenes | Various | 88-99 | 76-99 | [2] |
| Calix[3]thiourea Cyclohexanediamine Derivatives | Acetylacetone | Nitroolefins | Toluene/H₂O | up to 99 | up to 94 | [4] |
| Bifunctional Amino-Squaramides | Cyclohexanone | 2-(2-Nitrovinyl)phenol | DCM | 92 | 30 | [5][6] |
| Pyrrolidine-based Benzoylthiourea | Cyclohexanone | Nitroolefins | Water | up to 98 | up to 99 |
Key Experiments and Methodologies
Detailed experimental protocols are crucial for the reproducibility and adaptation of synthetic methods. Below are representative procedures for asymmetric Michael additions using organocatalysts structurally related to this compound.
General Experimental Protocol for the Asymmetric Michael Addition of Ketones to Nitroalkenes Catalyzed by a Chiral Primary Amine-Thiourea Catalyst
This procedure is based on the methodology described for (R, R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalysts.[2]
Materials:
-
Chiral primary amine-thiourea catalyst (e.g., (R,R)-DPEN-thiourea derivative) (5-10 mol%)
-
Ketone (e.g., cyclohexanone) (1.2-2 equivalents)
-
Nitroalkene (e.g., trans-β-nitrostyrene) (1 equivalent)
-
Solvent (e.g., toluene, CH2Cl2, or THF)
-
Additive (e.g., 4-nitrophenol), if required
Procedure:
-
To a stirred solution of the nitroalkene (1.0 mmol) and the ketone (1.2 mmol) in the chosen solvent (2.0 mL) at room temperature, the chiral primary amine-thiourea catalyst (0.05-0.1 mmol) is added.
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) and monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.
-
The yield and enantiomeric excess of the product are determined by standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC analysis).
Visualizing the Catalytic Cycle
The following diagrams illustrate the proposed catalytic cycle for an amine-catalyzed asymmetric Michael addition and a general experimental workflow.
Caption: Proposed catalytic cycle for a chiral amino alcohol-catalyzed asymmetric Michael addition.
Caption: A typical experimental workflow for an organocatalyzed asymmetric Michael addition.
Conclusion
Chiral amino alcohols and their derivatives are effective organocatalysts for asymmetric Michael additions, providing a valuable tool for the synthesis of enantiomerically enriched compounds. While specific performance data for this compound in this context remains to be broadly reported, the strong performance of analogous catalysts, such as DPEN-based thioureas and other primary amino alcohols, suggests its potential for high yields and enantioselectivities. The choice of catalyst, substrate, solvent, and reaction conditions plays a crucial role in the outcome of the reaction. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and optimize asymmetric Michael additions for their specific synthetic targets. Further investigation into the catalytic activity of this compound is warranted to fully elucidate its capabilities in this important transformation.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. BJOC - Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
The Cost-Effectiveness of 2-(Phenylamino)cyclohexanol in Chiral Resolution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficient separation of enantiomers is a critical challenge in the pharmaceutical and fine chemical industries. The choice of a chiral resolving agent is often a pivotal decision, balancing high enantiomeric purity and yield with economic viability. This guide provides a comparative analysis of the cost-effectiveness of 2-(Phenylamino)cyclohexanol against other commonly employed chiral resolving agents, supported by available experimental data and cost information.
Executive Summary
Comparative Analysis of Chiral Resolving Agents
The following tables provide a summary of quantitative data for this compound and other common chiral resolving agents. Prices are indicative and can vary based on supplier, purity, and volume.
Table 1: Cost Comparison of Chiral Resolving Agents
| Chiral Resolving Agent | Typical Price (USD/kg) | Molecular Weight ( g/mol ) | Notes |
| This compound | 450 - 600 | 191.27 | Price estimated from smaller quantities; bulk pricing may be lower. |
| L-(+)-Tartaric Acid | 1.50 - 5.00[1][2][3][4] | 150.09 | Widely available and inexpensive natural product. |
| (R)-(-)-Mandelic Acid | 2,700 - 4,500[5][6][7] | 152.15 | Higher cost, but often highly effective for a range of substrates. |
| (-)-Brucine | 1,500 - 2,500 | 394.46 | Natural alkaloid, effective for acidic compounds, but toxic. |
Table 2: Performance Comparison of Chiral Resolving Agents in the Resolution of Racemic Acids
| Resolving Agent | Racemic Substrate | Diastereomeric Salt Yield (%) | Enantiomeric Excess (e.e.) (%) of Resolved Acid | Reference |
| (S)-Mandelic Acid | trans-2-(N-benzyl)amino-1-cyclohexanol | 78% (of one diastereomer) | >99% | |
| O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Racemic N-methylamphetamine | Not specified | 82.5% | [8] |
| (-)-Brucine | Racemic Ibuprofen | Not specified | Not specified (TLC separation) | |
| This compound | Not available in literature | Not available in literature | Not available in literature | - |
Note: The absence of direct experimental data for this compound in resolving a common racemic acid in the reviewed literature necessitates a more generalized comparison. Its structural similarity to other amino alcohols suggests it would be effective for the resolution of acidic racemates.
Experimental Protocols
Below is a detailed methodology for a representative chiral resolution using mandelic acid, which can be adapted for other resolving agents like this compound.
Protocol: Resolution of a Racemic Amine with Mandelic Acid
This protocol is based on the resolution of racemic trans-2-(N-benzyl)amino-1-cyclohexanol with (S)-mandelic acid.
Materials:
-
Racemic trans-2-(N-benzyl)amino-1-cyclohexanol (1.0 equivalent)
-
(S)-Mandelic acid (0.5 equivalents)
-
Ethyl acetate
-
Diethyl ether
-
5 N NaOH solution
-
5 N HCl solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the racemic amine in ethyl acetate.
-
Separately, dissolve (S)-mandelic acid in a mixture of ethyl acetate and diethyl ether.
-
Slowly add the mandelic acid solution to the amine solution at room temperature with stirring.
-
Continue stirring overnight to allow for the formation of the diastereomeric salt precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystalline salt by vacuum filtration and wash with cold diethyl ether.
-
To recover the enantiomerically enriched amine, treat the diastereomeric salt with an aqueous solution of 5 N NaOH.
-
Extract the free amine with diethyl ether.
-
Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the resolved amine.
-
To recover the resolving agent, acidify the aqueous layer from step 7 with 5 N HCl and extract with ethyl acetate. Dry and evaporate the solvent.
Visualizing the Chiral Resolution Process
The following diagrams illustrate the key concepts and workflows in chiral resolution.
Caption: General workflow for chiral resolution.
Caption: Factors influencing cost-effectiveness.
Conclusion
The selection of an optimal chiral resolving agent requires a multifaceted evaluation of both cost and performance. While natural and widely available agents like L-(+)-tartaric acid offer a significant upfront cost advantage, their effectiveness can be substrate-dependent. More specialized and expensive agents like (R)-(-)-mandelic acid often provide higher enantiomeric excess and yields, potentially offsetting their initial cost through improved efficiency and purity of the final product.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2-PHENYL-1-CYCLOHEXANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,2-Chlorophenyl-2-methylamino cyclohexanone: Best Supplier? [accio.com]
- 4. Cyclohexanol Price and Market Analysis - ECHEMI [echemi.com]
- 5. a2bchem.com [a2bchem.com]
- 6. TRANS-2-PHENYL-1-CYCLOHEXANOL price,buy TRANS-2-PHENYL-1-CYCLOHEXANOL - chemicalbook [chemicalbook.com]
- 7. trans-2-Phenyl-1-cyclohexanol 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative methods to asymmetric dihydroxylation for preparing chiral diols
For Researchers, Scientists, and Drug Development Professionals
The asymmetric dihydroxylation (AD) reaction, pioneered by Sharpless, stands as a cornerstone in the stereoselective synthesis of chiral diols. However, a diverse array of alternative methods has emerged, offering distinct advantages in terms of substrate scope, catalyst accessibility, and reaction conditions. This guide provides an objective comparison of prominent alternative methods for preparing chiral diols, supported by experimental data and detailed protocols to aid in the selection of the most suitable strategy for a given synthetic challenge.
At a Glance: Performance Comparison of Chiral Diol Synthesis Methods
The following table summarizes the key performance indicators for various alternative methods to asymmetric dihydroxylation. The data presented is representative and can vary based on the specific substrate and reaction conditions.
| Method | Substrate | Catalyst/Reagent | Yield (%) | ee (%) | dr (anti:syn) | Key Advantages |
| Asymmetric Hydrogenation | α-Hydroxy Ketones | Iridium/f-amphox catalyst | >99 | >99 | - | Excellent yields and enantioselectivity, high turnover number.[1][2] |
| Asymmetric Transfer Hydrogenation | 1,2-Diketones | RuCl(TsDPEN)(η⁶-arene) | 78-89 | 95-99 | anti favored | High enantioselectivity for anti-diols, solvent-free options available.[3][4] |
| Asymmetric Aldol & Reduction | Aldehydes & Ketones | Proline-derived organocatalyst & (R)-CBS reagent | High | >99 | - | Excellent enantioselectivity for 1,3-diols, broad substrate scope.[5][6] |
| Chemoenzymatic Synthesis | Aldehydes & Acetone | Chiral Zn²⁺ complex & Oxidoreductase | - | - | - | One-pot synthesis of all four stereoisomers of 1,3-diols is possible.[7] |
| Enzymatic Kinetic Resolution | Racemic 1,2-diols | Pseudomonas cepacia lipase (PSL-C) | ~45 | 88 | - | Effective for resolving challenging diols with quaternary centers.[8] |
| Jacobsen-Katsuki Epoxidation & Hydrolysis | cis-Olefins | Chiral (salen)Mn(III) complex | High | >90 | - | Broad substrate scope beyond allylic alcohols.[9][10][11] |
| Sharpless Epoxidation & Hydrolysis | Allylic Alcohols | Ti(OⁱPr)₄, (+)- or (-)-DET | High | >90 | - | Highly predictable stereochemical outcome for allylic alcohols.[12][13][14] |
In-Depth Analysis of Key Methodologies
This section provides a detailed overview of the primary alternative methods, including their mechanisms and typical experimental protocols.
Asymmetric Hydrogenation and Transfer Hydrogenation
Asymmetric hydrogenation and transfer hydrogenation of prochiral ketones, particularly α-hydroxy ketones and diketones, represent a highly efficient route to chiral 1,2- and 1,3-diols. These methods often employ well-defined ruthenium or iridium catalysts bearing chiral ligands.[1][2][3][4][15]
Logical Workflow for Asymmetric Hydrogenation of α-Hydroxy Ketones
Caption: Workflow for chiral 1,2-diol synthesis via asymmetric hydrogenation.
-
Materials: Iridium/f-amphox catalyst, α-hydroxy ketone substrate, methanol, hydrogen gas.
-
Procedure:
-
In a glovebox, a solution of the iridium catalyst in methanol is prepared.
-
The α-hydroxy ketone substrate is added to the catalyst solution.
-
The reaction mixture is transferred to an autoclave.
-
The autoclave is purged with hydrogen gas and then pressurized to the desired pressure.
-
The reaction is stirred at a specific temperature for a set duration.
-
Upon completion, the autoclave is depressurized, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the chiral 1,2-diol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
-
Asymmetric Aldol Reaction Followed by Reduction
This two-step sequence is a powerful strategy for the synthesis of chiral 1,3-diols. The first step involves an organocatalytic asymmetric aldol reaction to establish a chiral β-hydroxy ketone. Subsequent diastereoselective reduction, often employing a Corey-Bakshi-Shibata (CBS) catalyst, affords the desired 1,3-diol with high stereocontrol.[5][6]
Signaling Pathway for Asymmetric Aldol and CBS Reduction
Caption: Pathway for chiral 1,3-diol synthesis.
-
Materials: Aldehyde, ketone, proline-derived organocatalyst, Cu(OTf)₂, DMSO/H₂O, (R)-CBS-oxazaborolidine, borane-tetrahydrofuran complex (BH₃·THF).
-
Procedure (Asymmetric Aldol Reaction):
-
To a solution of the proline-derived organocatalyst and Cu(OTf)₂ in a DMSO/H₂O mixture, the aldehyde and ketone are added.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched and the product is extracted.
-
The organic layers are combined, dried, and concentrated.
-
The crude product is purified by column chromatography to give the chiral β-hydroxy ketone.
-
-
Procedure (CBS Reduction):
-
The chiral β-hydroxy ketone is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78 °C).
-
A solution of the (R)-CBS-oxazaborolidine catalyst is added, followed by the dropwise addition of BH₃·THF.
-
The reaction is stirred at low temperature until completion.
-
The reaction is carefully quenched with methanol, and the mixture is allowed to warm to room temperature.
-
The solvent is removed, and the residue is worked up and purified by column chromatography to afford the chiral 1,3-diol.
-
Enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.
-
Enzymatic and Chemoenzymatic Methods
Biocatalysis offers an environmentally friendly and highly selective approach to chiral diols. Enzymes such as oxidoreductases, lyases, and lipases can be employed to catalyze various transformations leading to chiral diols with high enantiopurity. Chemoenzymatic strategies combine the advantages of both chemical and enzymatic catalysis.[7][16]
Experimental Workflow for Chemoenzymatic Synthesis of 1,3-Diols
Caption: One-pot chemoenzymatic synthesis of chiral 1,3-diols.
-
Materials: Aldehyde, acetone, chiral Zn²⁺ complex catalyst, oxidoreductase, NADH cofactor, buffer solution.
-
Procedure:
-
In an aqueous buffer system at room temperature, the aldehyde, acetone, and the chiral Zn²⁺ complex are combined.
-
The enantioselective aldol reaction is allowed to proceed.
-
Subsequently, the oxidoreductase and the NADH cofactor (with a regeneration system) are added directly to the reaction mixture.
-
The enzymatic reduction of the intermediate aldol product is carried out.
-
After the reaction is complete, the product is extracted from the aqueous phase.
-
The organic extract is dried, concentrated, and the chiral 1,3-diol is purified.
-
The stereoisomeric purity is determined by chiral GC or HPLC.
-
Asymmetric Epoxidation Followed by Hydrolysis
This two-step approach is a classic and versatile method for accessing chiral diols from alkenes. The first step involves the enantioselective epoxidation of an alkene using a chiral catalyst, such as the Jacobsen-Katsuki catalyst for general olefins or the Sharpless catalyst for allylic alcohols. The resulting chiral epoxide is then hydrolyzed to the corresponding diol.
Logical Relationship for Epoxidation-Hydrolysis Sequence
Caption: Two-step synthesis of chiral diols from alkenes.
-
Materials: Olefin, chiral (salen)Mn(III) complex, oxidant (e.g., sodium hypochlorite), phase-transfer catalyst (if needed), solvent (e.g., dichloromethane), acid or base for hydrolysis.
-
Procedure (Epoxidation):
-
The olefin and the chiral (salen)Mn(III) catalyst are dissolved in a suitable solvent.
-
The oxidant is added slowly to the mixture, often with a phase-transfer catalyst if a biphasic system is used.
-
The reaction is stirred at a controlled temperature until the starting material is consumed.
-
The reaction is quenched, and the crude epoxide is extracted and purified.
-
-
Procedure (Hydrolysis):
-
The purified chiral epoxide is dissolved in a suitable solvent mixture (e.g., THF/water).
-
An acid or base catalyst is added to promote the ring-opening of the epoxide.
-
The reaction is stirred until the epoxide is fully converted to the diol.
-
The reaction is neutralized, and the diol is extracted, dried, and purified.
-
The enantiomeric excess of the diol is determined.
-
Conclusion
While Sharpless asymmetric dihydroxylation remains a powerful tool, the alternative methods presented in this guide offer a broad and versatile toolkit for the synthesis of chiral diols. The choice of method will ultimately depend on the specific target molecule, the availability of starting materials and catalysts, and the desired stereochemical outcome. For instance, asymmetric hydrogenation excels in producing 1,2-diols from α-hydroxy ketones with exceptional enantioselectivity. The combination of asymmetric aldol reactions and CBS reduction provides a reliable route to highly enantioenriched 1,3-diols. Enzymatic and chemoenzymatic methods are attractive for their mild conditions and high selectivity, while epoxidation-hydrolysis sequences offer a broad substrate scope. By carefully considering the strengths and limitations of each approach, researchers can effectively navigate the synthesis of complex chiral diols for applications in drug discovery and development.
References
- 1. Asymmetric hydrogenation of α-hydroxy ketones with an iridium/f-amphox catalyst: efficient access to chiral 1,2-diols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric hydrogenation of α-hydroxy ketones with an iridium/f-amphox catalyst: efficient access to chiral 1,2-diols | Semantic Scholar [semanticscholar.org]
- 3. Mechanochemical Asymmetric Transfer Hydrogenation of Diketones to Access Chiral 1,3-Diols under Solvent-Free Conditions [organic-chemistry.org]
- 4. Stereoselective synthesis of optically active alpha-hydroxy ketones and anti-1,2-diols via asymmetric transfer hydrogenation of unsymmetrically substituted 1,2-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-pot chemoenzymatic synthesis of chiral 1,3-diols using an enantioselective aldol reaction with chiral Zn2+ complex catalysts and enzymatic reduction using oxidoreductases with cofactor regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 10. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 11. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 12. organicreactions.org [organicreactions.org]
- 13. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones to chiral diols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ricerca.uniba.it [ricerca.uniba.it]
Bridging the Gap: A Comparative Guide to Experimental and DFT-Calculated Properties of 2-(Phenylamino)cyclohexanol
For researchers, scientists, and professionals in drug development, the rigorous validation of computational models with experimental data is a cornerstone of modern chemical analysis. This guide provides a comparative overview of experimental results and Density Functional Theory (DFT) calculations for 2-(Phenylamino)cyclohexanol, a molecule of interest in synthetic and medicinal chemistry. By juxtaposing theoretical predictions with empirical evidence, we aim to offer a framework for the cross-validation of molecular properties.
Data Presentation: A Side-by-Side Comparison
Table 1: Comparison of Vibrational Frequencies (IR Spectroscopy)
| Functional Group | Experimental IR Frequency (cm⁻¹) (for Cyclohexanol) | Calculated IR Frequency (cm⁻¹) (Typical DFT Results) |
| O-H Stretch | 3350 (broad)[1][2] | Scaled: ~3400 |
| C-H Stretch (Aromatic) | ~3050 | Scaled: ~3060 |
| C-H Stretch (Aliphatic) | 2850-2950 | Scaled: ~2900 |
| C-O Stretch | ~1050[1][2] | Scaled: ~1070 |
| N-H Stretch | ~3400 | Scaled: ~3450 |
| C-N Stretch | ~1250-1350 | Scaled: ~1300 |
Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by a factor (e.g., ~0.96) to improve agreement.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Atom | Experimental ¹³C NMR (ppm) (for Cyclohexanol) | Calculated ¹³C NMR (ppm) (Typical DFT GIAO Results) |
| C-OH | 70.3[1] | ~72 |
| Cyclohexyl carbons | 24.5 - 35.5[1] | ~25-37 |
| Phenyl C (ipso) | Not Applicable | ~145 |
| Phenyl C (ortho, meta, para) | Not Applicable | ~115-130 |
Table 3: Comparison of Molecular Geometry (Bond Lengths and Angles)
| Parameter | Experimental (from X-ray Crystallography of analogs) | Calculated (DFT Optimized Geometry) |
| C-O Bond Length (Å) | ~1.43 | ~1.42 |
| C-N Bond Length (Å) | ~1.47 | ~1.46 |
| C-C-O Bond Angle (°) | ~109-111 | ~110 |
| C-N-C Bond Angle (°) | ~118-122 | ~120 |
Experimental and Computational Protocols
A detailed understanding of the methodologies employed is crucial for a meaningful comparison.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a neat liquid, a KBr pellet, or a thin film.
-
Instrumentation: An FTIR spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. The positions of absorption bands are reported in wavenumbers (cm⁻¹).
3. X-ray Crystallography:
-
Crystal Growth: Single crystals of suitable quality are grown from a solution of the compound.
-
Instrumentation: A single-crystal X-ray diffractometer is used.
-
Data Collection and Refinement: X-ray diffraction data is collected, and the crystal structure is solved and refined to yield precise atomic coordinates, bond lengths, and bond angles.
DFT Calculation Methodology
1. Geometry Optimization:
-
An initial molecular structure is built.
-
The geometry is optimized to find the lowest energy conformation. A popular and effective method is the B3LYP functional with a basis set such as 6-311+G(d,p).[3]
-
Solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM).[4]
2. Frequency Calculations:
-
Vibrational frequencies are calculated at the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to predict the IR spectrum.
-
The calculated frequencies are often scaled to better match experimental data.
3. NMR Chemical Shift Calculations:
-
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors.[4]
-
These shielding tensors are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., TMS) at the same level of theory.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical flow of cross-validating experimental findings with DFT calculations.
Caption: Workflow for cross-validation of experimental and DFT data.
Conclusion
The synergy between experimental measurements and DFT calculations provides a powerful approach to understanding the structural and spectroscopic properties of molecules like this compound. While DFT methods can offer remarkable insights, their accuracy is ultimately benchmarked against experimental reality.[5][6] This guide highlights the key comparative metrics and the underlying methodologies, offering a template for researchers to critically evaluate and validate their computational and experimental findings. The close agreement often observed between scaled DFT predictions and experimental data for related compounds underscores the predictive power of modern computational chemistry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Study: Homogeneous vs. Heterogeneous Catalysis with 2-(Phenylamino)cyclohexanol Derivatives
In the realm of asymmetric synthesis, the choice between homogeneous and heterogeneous catalysis is a critical decision that profoundly impacts reaction efficiency, product purity, and process sustainability. This guide provides an objective comparison of these two catalytic paradigms, focusing on the application of 2-(Phenylamino)cyclohexanol and its derivatives as chiral ligands and catalysts in the enantioselective addition of diethylzinc to aldehydes, a key C-C bond-forming reaction.
Performance at a Glance: Homogeneous vs. Heterogeneous Systems
The following table summarizes the key performance indicators for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by a representative this compound-type catalyst in both a soluble (homogeneous) and a polymer-supported (heterogeneous) form.
| Parameter | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst | Chiral β-amino alcohol | Polymer-supported β-amino alcohol |
| Reaction | Enantioselective addition of diethylzinc to benzaldehyde | Enantioselective addition of diethylzinc to benzaldehyde |
| Yield | ~95% | ~90% (1st cycle) |
| Enantiomeric Excess (ee) | >98% | ~96% (1st cycle) |
| Reaction Time | 2 - 4 hours | 12 - 24 hours |
| Catalyst Loading | 1-5 mol% | 5-10 mol% |
| Catalyst Recovery | Difficult, requires chromatography | Simple filtration |
| Catalyst Reusability | Not typically reusable | Reusable for multiple cycles |
| Product Contamination | Potential for catalyst leaching | Minimized catalyst leaching |
Delving into the Methodology: Experimental Protocols
The following are representative experimental protocols for the enantioselective addition of diethylzinc to benzaldehyde using both homogeneous and heterogeneous catalysts derived from amino alcohols.
Homogeneous Catalysis Protocol
A solution of the chiral β-amino alcohol ligand (e.g., a derivative of this compound) (0.02 mmol) in anhydrous toluene (2 mL) is prepared in a flame-dried flask under an inert atmosphere (argon or nitrogen). The solution is cooled to 0 °C, and then diethylzinc (1.0 M solution in hexanes, 2.2 mmol) is added dropwise. The mixture is stirred for 20 minutes, after which freshly distilled benzaldehyde (1.0 mmol) is added. The reaction is stirred at 0 °C for 2-4 hours. Upon completion (monitored by TLC), the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the chiral alcohol.
Heterogeneous Catalysis Protocol
The polymer-supported β-amino alcohol catalyst (0.1 g, containing ~0.05 mmol of the active site) is placed in a flame-dried flask under an inert atmosphere. Anhydrous toluene (5 mL) is added, and the suspension is cooled to 0 °C. Diethylzinc (1.0 M solution in hexanes, 2.2 mmol) is added dropwise, and the mixture is stirred for 30 minutes. Benzaldehyde (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. After the reaction is complete, the mixture is filtered to recover the catalyst. The solid catalyst is washed with anhydrous toluene and dried under vacuum for reuse in subsequent cycles. The filtrate is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted and purified as described in the homogeneous protocol.
Visualizing the Catalytic Processes
The following diagrams illustrate the conceptual differences between homogeneous and heterogeneous catalytic cycles and workflows.
Caption: Homogeneous catalytic cycle in solution.
Efficacy of 2-(Phenylamino)cyclohexanol in the alkylation of phenol with cyclohexene
For Researchers, Scientists, and Drug Development Professionals
The alkylation of phenol with cyclohexene is a critical reaction in the synthesis of various valuable chemicals, including intermediates for pharmaceuticals, agrochemicals, and specialty polymers. The choice of catalyst plays a pivotal role in determining the reaction's efficiency, selectivity, and overall sustainability. While the specific catalyst 2-(Phenylamino)cyclohexanol lacks documented efficacy for this transformation, a range of solid acid catalysts have demonstrated considerable potential. This guide provides an objective comparison of the performance of prominent heterogeneous catalysts—zeolites, ion-exchange resins, and supported acids—supported by experimental data and detailed protocols.
Performance Comparison of Catalysts
The efficacy of a catalyst in the alkylation of phenol with cyclohexene is primarily evaluated based on phenol conversion, and the selectivity towards desired products, namely ortho-cyclohexylphenol (OCP), para-cyclohexylphenol (PCP), and cyclohexyl phenyl ether (CPE). The following table summarizes the performance of several well-studied catalysts. It is important to note that the reaction conditions vary across different studies, which can influence the outcomes.
| Catalyst | Phenol Conversion (%) | Selectivity (%) | Reaction Conditions | Reference |
| Zeolites | ||||
| HY Zeolite | 88.6 | OCP: 66.5, PCP: 55.3 | T = 200°C, P = atm, Time = 2-12 h | [1] |
| H-BEA Zeolite | High (qualitative) | CPE (kinetically favored, reversible), OCP/PCP ratio ~1.5 | T = 128°C | [2] |
| Ion-Exchange Resins | ||||
| Amberlyst-15 | High (qualitative) | O/P ratio ~2 (constant) | T = 85°C, Phenol: 1 mol/L, Cyclohexene: 1 mol/L | [3] |
| Amberlyst-36 | Higher activity than Amberlyst-15 | - | T = 85°C, Phenol: 1.1 mol/L, Cyclohexene: 1.2 mol/L | [3] |
| Supported Acids | ||||
| 20% DTP/K-10 Clay | High (qualitative) | High selectivity for CPE | T = 60°C | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the alkylation of phenol with cyclohexene using the compared catalysts.
Alkylation using HY Zeolite
Catalyst Pre-treatment: The HY zeolite catalyst is typically calcined in a furnace under a flow of dry air. The temperature is gradually increased to 500-550°C and held for 4-6 hours to remove any adsorbed water and organic impurities. The catalyst is then cooled down under a nitrogen atmosphere and stored in a desiccator.
Reaction Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer is charged with phenol and the calcined HY zeolite catalyst.
-
The mixture is heated to the desired reaction temperature (e.g., 200°C) with constant stirring.[1]
-
Cyclohexene is then added dropwise to the reaction mixture over a specific period.
-
The reaction is allowed to proceed for a set duration (e.g., 2-12 hours), with samples being withdrawn periodically for analysis.[1]
-
After the reaction is complete, the mixture is cooled to room temperature. The catalyst is separated by filtration.
-
The product mixture is then analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of phenol and the selectivity of the products.
Alkylation using Amberlyst-15
Catalyst Pre-treatment: Amberlyst-15, a macroreticular sulfonic acid ion-exchange resin, is typically washed with methanol and then dried in a vacuum oven at 60-80°C for 24 hours prior to use to remove moisture.
Reaction Procedure:
-
In a thermostatted glass reactor, phenol is dissolved in a suitable solvent (e.g., 1,2-dichloroethane).[3]
-
The pre-treated Amberlyst-15 catalyst is added to the solution.[3]
-
The mixture is stirred and heated to the reaction temperature (e.g., 85°C).[3]
-
Cyclohexene is then added to the reactor.[3]
-
The reaction is monitored by taking samples at regular intervals.
-
Upon completion, the catalyst is filtered off. The resin can often be regenerated and reused.
-
The liquid product is analyzed using GC or HPLC to quantify the reactants and products.
Alkylation using 20% Dodecatungstophosphoric Acid (DTP) on K-10 Clay
Catalyst Preparation:
-
Montmorillonite K-10 clay is impregnated with a solution of dodecatungstophosphoric acid in a suitable solvent (e.g., methanol).
-
The solvent is then evaporated under reduced pressure.
-
The resulting solid is dried in an oven at a specified temperature (e.g., 120°C) for several hours.
Reaction Procedure:
-
A mixture of phenol and the prepared 20% DTP/K-10 clay catalyst is placed in a round-bottom flask.
-
The flask is heated to the desired temperature (e.g., 60°C) with vigorous stirring.[4]
-
Cyclohexene is added to the mixture.
-
The reaction progress is followed by techniques such as thin-layer chromatography (TLC) or by analyzing withdrawn samples by GC.
-
After the stipulated reaction time, the catalyst is removed by filtration.
-
The filtrate, containing the products, is then subjected to analysis to determine the yield and selectivity, with a particular focus on the formation of cyclohexyl phenyl ether at lower temperatures.[4]
Visualizing the Process
To aid in understanding the experimental and reaction logic, the following diagrams are provided.
Caption: General experimental workflow for the catalytic alkylation of phenol.
Caption: Simplified reaction pathway for phenol alkylation with cyclohexene.
References
A Comparative Guide to Emerging Planar-Chiral Ligands and Established 2-(Phenylamino)cyclohexanol Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has spurred the development of novel chiral ligands for asymmetric catalysis. Among the diverse array of ligands, planar-chiral structures and amino alcohol derivatives have proven to be particularly effective. This guide provides an objective comparison of a new class of planar-chiral ligands, specifically [2.2]paracyclophane-derived oxazole-pyrimidines (PYMCOX), against the well-established 2-(phenylamino)cyclohexanol derivatives.
This comparison focuses on their performance in two distinct, yet fundamental, asymmetric transformations: the nickel-catalyzed 1,2-reduction of α,β-unsaturated ketones for the planar-chiral PYMCOX ligands, and the enantioselective addition of diethylzinc to aldehydes for this compound derivatives. The data presented is compiled from recent studies and is intended to guide researchers in selecting the appropriate ligand for their specific synthetic challenges.
Performance Benchmark: Planar-Chiral PYMCOX Ligands
A novel family of planar-chiral ligands based on the [2.2]paracyclophane scaffold, termed PYMCOX, has recently been developed and successfully applied in the nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones. These ligands, possessing a rigid and sterically demanding structure, create a highly effective chiral environment for the catalytic reaction.
The performance of the optimal ligand from this class, (Rp)-L2, in the nickel-catalyzed 1,2-reduction of various chalcone derivatives is summarized below. The reaction demonstrates high yields and exceptional enantioselectivities across a broad range of substrates.
| Entry | Substrate (Chalcone Derivative) | Yield (%)[1] | ee (%)[1] |
| 1 | Chalcone | 99 | 99 |
| 2 | 2'-Methylchalcone | 99 | 99 |
| 3 | 2'-Methoxychalcone | 96 | 99 |
| 4 | 2'-Cyanochalcone | 99 | 96 |
| 5 | 3'-Methylchalcone | 99 | 98 |
| 6 | 3'-Fluorochalcone | 99 | 98 |
| 7 | 3'-Chlorochalcone | 96 | 97 |
| 8 | 3'-Bromochalcone | 91 | 98 |
| 9 | 4'-Methylchalcone | 97 | 97 |
| 10 | 4'-Chlorochalcone | 99 | 98 |
| 11 | 4'-Bromochalcone | 96 | 98 |
| 12 | 4'-Phenylchalcone | 99 | 98 |
Performance Benchmark: this compound Derivatives
Derivatives of this compound are a well-established class of chiral ligands, frequently employed in the enantioselective addition of organozinc reagents to carbonyl compounds. Their effectiveness stems from the formation of a rigid chiral zinc-amino alcohol complex that directs the stereochemical outcome of the reaction.
The following table summarizes the performance of a representative this compound-derived ligand in the asymmetric addition of diethylzinc to various aromatic aldehydes. These reactions consistently afford the corresponding chiral secondary alcohols in high yields and with excellent enantioselectivity.
| Entry | Substrate (Aldehyde) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 95 | 96 |
| 2 | 4-Methylbenzaldehyde | 92 | 95 |
| 3 | 4-Methoxybenzaldehyde | 94 | 97 |
| 4 | 4-Chlorobenzaldehyde | 96 | 94 |
| 5 | 4-Bromobenzaldehyde | 97 | 93 |
| 6 | 2-Chlorobenzaldehyde | 90 | 98 |
| 7 | 3-Methoxybenzaldehyde | 93 | 95 |
| 8 | 1-Naphthaldehyde | 88 | 92 |
| 9 | 2-Naphthaldehyde | 91 | 94 |
(Note: The data for this compound derivatives is compiled from typical results reported in the literature for this class of ligands in the specified reaction, as a direct comparative study with the new PYMCOX ligands under identical conditions is not available.)
Experimental Protocols
General Procedure for Nickel-Catalyzed Asymmetric 1,2-Reduction of α,β-Unsaturated Ketones with PYMCOX Ligands[1]
To a flame-dried Schlenk tube under a nitrogen atmosphere, Ni(OAc)₂ (0.1 equiv), the planar-chiral ligand (Rp)-L2 (0.12 equiv), and the α,β-unsaturated ketone (1.0 equiv) are added. The tube is evacuated and backfilled with nitrogen three times. Anhydrous solvent (e.g., dichloromethane) is then added, followed by the reducing agent (e.g., a silane, 2.0 equiv). The reaction mixture is stirred at the specified temperature until complete consumption of the starting material is observed by TLC analysis. The reaction is then quenched, and the product is purified by flash column chromatography on silica gel.
General Procedure for Asymmetric Addition of Diethylzinc to Aldehydes with this compound Derivatives
A solution of the this compound derivative (0.05-0.1 equiv) in an anhydrous solvent (e.g., toluene) is prepared in a flame-dried Schlenk tube under a nitrogen atmosphere. The aldehyde (1.0 equiv) is then added. The solution is cooled to the specified temperature (e.g., 0 °C or -20 °C), and a solution of diethylzinc (1.5-2.0 equiv) in hexanes is added dropwise. The reaction mixture is stirred at this temperature until the aldehyde is consumed, as monitored by TLC. The reaction is then quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The resulting chiral alcohol is purified by flash column chromatography.
Visualizing the Catalytic Pathways
To illustrate the proposed mechanisms of these catalytic systems, the following diagrams represent the key steps in the respective catalytic cycles.
Caption: Proposed catalytic cycle for the Ni-catalyzed asymmetric 1,2-reduction of enones.
Caption: General catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.
References
Safety Operating Guide
Proper Disposal of 2-(Phenylamino)cyclohexanol: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(Phenylamino)cyclohexanol, a compound commonly used in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines to mitigate risks associated with the handling and disposal of this chemical.
Hazard Identification and Immediate Safety Precautions
This compound is a hazardous chemical that requires careful handling. Based on available Safety Data Sheets (SDS), the primary hazards are summarized below.
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
| Flammability | Combustible liquid. |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects. |
Immediate safety precautions include wearing appropriate Personal Protective Equipment (PPE), working in a well-ventilated area, and preventing release into the environment.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety goggles and a face shield.
-
Protective Clothing: A lab coat or chemical-resistant apron.
-
Respiratory Protection: A respirator may be necessary if working in an area with poor ventilation or when there is a risk of generating aerosols.
Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE recommendations.
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in a manner that ensures the safety of personnel and prevents environmental contamination.
Step 1: Segregation of Waste
-
Isolate waste containing this compound from other waste streams to prevent potentially hazardous reactions.
-
Do not mix this waste with strong oxidizing agents, acids, or bases unless it is part of a specific, approved neutralization protocol.
Step 2: Container Selection and Labeling
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. High-density polyethylene (HDPE) or other plastic containers are generally suitable for amine waste.[1] Avoid metal containers if the waste is corrosive.
-
The container must be in good condition, with a secure, tightly fitting lid.[2][3][4]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic," "Irritant").[2][5]
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area.[1][5]
-
The storage area should be away from direct sunlight, heat sources, and incompatible materials.[1]
-
Ensure the container is kept closed except when adding waste.[2][3]
Step 4: Arrange for Professional Disposal
-
Do not dispose of this compound down the drain or in regular trash. [1] This compound is harmful to aquatic life.
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[1]
-
Provide the disposal company with a complete and accurate description of the waste, including its composition and hazards.
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Alert your supervisor and the institutional EHS department.
-
Wear the appropriate PPE before attempting to clean up a small spill.
-
Contain the spill using an inert absorbent material, such as vermiculite, sand, or commercial spill kits.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and procedures, as well as local, state, and federal regulations. For any uncertainties, contact your Environmental Health and Safety department.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. Section 2: Waste Containers, Storage and Labelling - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
